pBMBA
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97143-48-1 |
|---|---|
Molecular Formula |
C18H18BrN5O5 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C18H18BrN5O5/c19-5-9-1-3-10(4-2-9)18(27)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h1-4,7-8,11,13-14,17,25-26H,5-6H2,(H2,20,21,22)/t11-,13-,14-,17?/m1/s1 |
InChI Key |
QZBYYFGXZFWZRN-IKYDMHQPSA-N |
SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomeric SMILES |
C1=CC(=CC=C1CBr)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonyms |
5'-(4-bromomethylbenzoyl)adenosine pBMBA |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of pBMBA Oligomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of oligomers derived from para-bromomethyl benzoic acid (pBMBA). This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry who are interested in the application and fundamental characteristics of these molecules.
Introduction to this compound and its Oligomers
Poly(4-bromomethyl)benzoic acid, abbreviated as this compound, is a polymer synthesized from the monomer 4-(bromomethyl)benzoic acid. This monomer is an aromatic carboxylic acid containing a reactive bromomethyl group. The presence of both a carboxylic acid and a benzylic bromide functionality on the same molecule allows it to act as an AB-type monomer in step-growth polymerization. This process involves the self-condensation of the monomers to form oligomers and ultimately long-chain polymers. The resulting polyester structure, with its repeating aromatic units, offers a rigid backbone that can be functionalized for various applications, including in the development of novel drug delivery systems and advanced biomaterials.
Chemical Structure of the this compound Oligomer
The oligomerization of 4-(bromomethyl)benzoic acid proceeds through a step-growth polymerization mechanism. Specifically, it is a self-condensation reaction where the carboxylic acid group of one monomer reacts with the bromomethyl group of another. This reaction forms an ester linkage and eliminates a molecule of hydrogen bromide (HBr).
The resulting oligomer is a linear polyester. The repeating unit of the this compound oligomer has the chemical formula (C₈H₆O₂) and a molecular weight of approximately 134.13 g/mol . The structure consists of a para-substituted benzene ring where the carboxyl group of one monomer unit is ester-linked to the methylene group of the adjacent unit.
The general chemical structure of a this compound oligomer can be represented as follows, where 'n' denotes the degree of polymerization:
Quantitative Data of the Monomer
| Property | Value |
| Chemical Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 224-229 °C |
| CAS Number | 6232-88-8 |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. |
Experimental Protocols
Synthesis of the 4-(Bromomethyl)benzoic Acid Monomer
A common method for the synthesis of 4-(bromomethyl)benzoic acid involves the radical bromination of 4-methylbenzoic acid (p-toluic acid).
Materials:
-
4-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Chlorobenzene (solvent)
-
Hexane
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, combine 4-methylbenzoic acid and N-bromosuccinimide.
-
Add a catalytic amount of benzoyl peroxide.
-
Add chlorobenzene as the solvent.
-
Heat the mixture to reflux for approximately one hour.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product and wash with hexane to remove byproducts.
-
To remove the succinimide byproduct, stir the solid in deionized water and filter again.
-
Wash the purified solid with water and then hexane.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a minimal amount of hot ethyl acetate.
Oligomerization of 4-(Bromomethyl)benzoic Acid
The self-condensation of 4-(bromomethyl)benzoic acid to form oligomers is a step-growth polymerization. This type of reaction is typically carried out in a suitable solvent at elevated temperatures, often with a weak base to act as a catalyst and to neutralize the HBr byproduct. The degree of polymerization can be controlled by adjusting the reaction time, temperature, and monomer concentration.
Visualizations
Polymerization of 4-(Bromomethyl)benzoic Acid
The following diagram illustrates the step-growth polymerization of 4-(bromomethyl)benzoic acid monomers to form a this compound oligomer.
Caption: Polymerization of this compound monomers.
Logical Workflow for this compound Synthesis and Application
This diagram outlines the logical progression from monomer synthesis to potential applications of the resulting oligomers.
Caption: Workflow for this compound applications.
pBMBA liquid crystal diepoxide synthesis pathway
An In-depth Technical Guide on the Synthesis of pBMBA Liquid Crystal Diepoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for the this compound (p-bis(2,3-epoxypropoxy)benzylidene-4-butylaniline) liquid crystal diepoxide. The synthesis is a two-step process involving the formation of a Schiff base intermediate followed by an epoxidation reaction. This document provides detailed experimental protocols, quantitative data, and visual diagrams of the synthesis and experimental workflow.
Synthesis Pathway Overview
The synthesis of this compound liquid crystal diepoxide proceeds in two primary stages:
-
Schiff Base Condensation: The initial step involves the condensation reaction between p-hydroxybenzaldehyde and 4-butylaniline to form the Schiff base intermediate, N-(4-hydroxybenzylidene)-4-butylaniline. This reaction is typically acid-catalyzed and results in the formation of an imine bond.
-
Epoxidation: The subsequent step is the conversion of the phenolic hydroxyl group on the Schiff base intermediate into a glycidyl ether via a reaction with epichlorohydrin in the presence of a base. This results in the final this compound liquid crystal diepoxide.
A diagram of the overall synthesis pathway is presented below.
Caption: Synthesis pathway of this compound liquid crystal diepoxide.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound liquid crystal diepoxide, based on typical yields for similar Schiff base liquid crystal epoxy resins[1].
| Parameter | Step 1: Schiff Base Condensation | Step 2: Epoxidation | Overall Yield |
| Typical Yield (%) | >90 | 75-90[1] | 67.5 - 81 |
| Purity (%) | >98 (after recrystallization) | >98 (after purification) | >98 |
| Reaction Time (hours) | 4-6 | 1-12[1] | 5 - 18 |
| Temperature (°C) | Reflux | 30-120[1] | - |
Experimental Protocols
Step 1: Synthesis of N-(4-hydroxybenzylidene)-4-butylaniline (Schiff Base Intermediate)
This procedure is based on general methods for the synthesis of Schiff bases from aldehydes and anilines.
Materials:
-
p-hydroxybenzaldehyde
-
4-butylaniline
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of p-hydroxybenzaldehyde and 4-butylaniline in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound Liquid Crystal Diepoxide
This protocol is adapted from a general method for the synthesis of Schiff base type liquid crystal epoxy resins[1].
Materials:
-
N-(4-hydroxybenzylidene)-4-butylaniline (from Step 1)
-
Epichlorohydrin
-
Sodium hydroxide (or other suitable base)
-
Inert solvent (e.g., toluene)
Procedure:
-
Dissolve the N-(4-hydroxybenzylidene)-4-butylaniline in an excess of epichlorohydrin. The molar ratio of the Schiff base to epichlorohydrin should be in the range of 1:5 to 1:15[1].
-
Add a basic catalyst, such as sodium hydroxide, to the mixture. The molar ratio of the Schiff base to the base should be approximately 1:0.9 to 1:1.3[1].
-
Heat the reaction mixture to a temperature between 30°C and 120°C[1]. The reaction is typically carried out for 1 to 12 hours[1].
-
During the reaction, water is formed and can be removed by azeotropic distillation if an appropriate solvent is used.
-
After the reaction is complete, filter the mixture to remove the salt byproduct (e.g., NaCl).
-
Remove the excess epichlorohydrin and solvent by vacuum distillation.
-
The resulting crude product can be further purified by column chromatography to obtain the pure this compound liquid crystal diepoxide.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process.
Caption: Experimental workflow for this compound diepoxide synthesis.
References
The Affinity Labeling Agent 5'-(4-Bromomethylbenzoyl)adenosine: A Technical Guide
An In-depth Examination of its Discovery, Mechanism of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-(4-Bromomethylbenzoyl)adenosine (pBMBA), a key tool in the study of nucleotide-binding proteins. First described in 1985, this compound is an adenosine analog that acts as an irreversible inhibitor of adenylate cyclase. Its utility as an affinity label stems from the reactive bromomethylbenzoyl group attached to the 5' position of the ribose sugar, which can form a covalent bond with nucleophilic residues within the ATP-binding site of enzymes. This document details the history of its discovery, its mechanism of action, and provides detailed, albeit inferred, experimental protocols for its synthesis and use in studying enzyme inhibition. Quantitative data from foundational studies are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important biochemical reagent.
Discovery and History
The seminal work on 5'-(4-Bromomethylbenzoyl)adenosine (this compound) was published in 1985 by Skurat et al. in Biochemical International.[1] This study introduced this compound as a potent and specific irreversible inhibitor of adenylate cyclase from bovine caudate nucleus membranes. The researchers demonstrated that this compound's inhibitory action was time-dependent and that the enzyme could be protected from inactivation by the presence of adenylyl-5'-methylenediphosphonate, a non-hydrolyzable ATP analog, but not by adenosine itself.[1] This suggested that this compound specifically targets the ATP-binding site of adenylate cyclase.
The design of this compound is rooted in the concept of affinity labeling, a technique used to identify and characterize the active sites of enzymes. The adenosine moiety of this compound provides the binding affinity for ATP-binding sites, while the chemically reactive 4-(bromomethyl)benzoyl group serves as the "warhead," forming a stable covalent bond with nearby amino acid residues. This irreversible binding allows for the specific and permanent modification of the target enzyme, facilitating further structural and functional studies.
Following its initial description, this compound and similar reactive adenosine analogs, such as 5'-(p-fluorosulfonylbenzoyl)adenosine (pFSBA), have been utilized to probe the nucleotide-binding sites of a variety of enzymes, contributing significantly to our understanding of their structure and catalytic mechanisms.
Mechanism of Action: Irreversible Inhibition of Adenylate Cyclase
5'-(4-Bromomethylbenzoyl)adenosine functions as a mechanism-based inactivator, also known as a suicide inhibitor, of adenylate cyclase. Its mode of action can be broken down into the following steps:
-
Binding: The adenosine portion of the this compound molecule directs it to the ATP-binding site on the catalytic subunit of adenylate cyclase. This binding is specific and is facilitated by non-covalent interactions similar to those that bind the natural substrate, ATP.
-
Covalent Modification: Once bound, the electrophilic bromomethyl group on the benzoyl moiety is positioned in close proximity to a nucleophilic amino acid residue within the active site. The 1985 study by Skurat et al. suggested the involvement of a sulfhydryl (-SH) group from a cysteine residue, as the related inhibitor pFSBA's effect could be reversed by dithiothreitol, a reducing agent.[1] The nucleophilic residue attacks the carbon atom of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond.
-
Irreversible Inhibition: The formation of this covalent adduct permanently modifies the active site of adenylate cyclase, rendering it catalytically inactive. This irreversible inhibition is a key feature of this compound and is what makes it a powerful tool for studying enzyme structure and function.
The overall process can be visualized as a targeted delivery of a reactive chemical group to a specific location on a protein, guided by the inherent affinity of the adenosine scaffold.
Quantitative Data
The following table summarizes the key quantitative findings from the initial characterization of 5'-(4-Bromomethylbenzoyl)adenosine's effect on adenylate cyclase.
| Parameter | Value | Conditions | Source |
| Inhibitor | 5'-(4-Bromomethylbenzoyl)adenosine (this compound) | Skurat et al., 1985 | |
| Enzyme Source | Bovine caudate nucleus membranes | Skurat et al., 1985 | |
| Inhibition Type | Irreversible | Skurat et al., 1985 | |
| Protective Agent | Adenylyl-5'-methylenediphosphonate | Protection against inactivation | Skurat et al., 1985 |
| Non-Protective Agent | Adenosine | No protection against inactivation | Skurat et al., 1985 |
| Effect of Mg²⁺ | Increased inhibition | Skurat et al., 1985 |
Note: Specific kinetic constants such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i) were not available in the referenced abstract. The full text of the original publication would be required for this level of detail.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and for assaying its inhibitory effect on adenylate cyclase. These protocols are based on established chemical and biochemical methodologies, as the specific details from the original 1985 publication are not fully available.
Synthesis of 5'-(4-Bromomethylbenzoyl)adenosine
This proposed synthesis involves a two-step process: the synthesis of the acylating agent, 4-(bromomethyl)benzoyl chloride, followed by its reaction with adenosine.
Step 1: Synthesis of 4-(Bromomethyl)benzoyl Chloride
-
Starting Material: 4-(Bromomethyl)benzoic acid.
-
Reaction: To a solution of 4-(bromomethyl)benzoic acid in a dry, aprotic solvent such as dichloromethane, add an excess of a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the evolution of gas ceases.
-
Work-up: Remove the excess chlorinating agent and solvent under reduced pressure to yield crude 4-(bromomethyl)benzoyl chloride. This product is often used immediately in the next step without further purification due to its reactivity.
Step 2: Esterification of Adenosine
-
Starting Material: Adenosine.
-
Protection (Optional but Recommended): The hydroxyl groups on the ribose sugar (2' and 3' positions) and the exocyclic amine of adenine can be protected to prevent side reactions. A common protecting group for the hydroxyls is the tert-butyldimethylsilyl (TBDMS) group, and for the amine, a benzoyl group.
-
Reaction: Dissolve adenosine (or its protected derivative) in a dry, aprotic solvent like pyridine or DMF. Cool the solution in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of 4-(bromomethyl)benzoyl chloride in the same solvent to the adenosine solution.
-
Reaction Conditions: Allow the reaction to proceed at low temperature and then warm to room temperature, stirring for several hours to overnight.
-
Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Deprotection (if applicable): If protecting groups were used, they are removed at this stage using appropriate deprotection conditions (e.g., a fluoride source like TBAF for TBDMS groups).
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or a similar solvent system to yield pure 5'-(4-Bromomethylbenzoyl)adenosine.
Adenylate Cyclase Inhibition Assay
This protocol outlines a typical experiment to determine the irreversible inhibition of adenylate cyclase by this compound.
-
Enzyme Preparation: Prepare a membrane fraction containing adenylate cyclase from a suitable source, such as bovine caudate nucleus or other cell types expressing the enzyme. The protein concentration of the membrane preparation should be determined using a standard method (e.g., Bradford or BCA assay).
-
Pre-incubation:
-
In separate tubes, pre-incubate the membrane preparation with varying concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
Include control tubes with no inhibitor and a positive control with a known reversible inhibitor.
-
To test for protection, pre-incubate the enzyme with a saturating concentration of a non-hydrolyzable ATP analog (e.g., adenylyl-5'-methylenediphosphonate) before adding this compound.
-
-
Assay of Adenylate Cyclase Activity:
-
Following the pre-incubation, initiate the adenylate cyclase reaction by adding a reaction mixture containing:
-
Buffer (e.g., Tris-HCl)
-
ATP (the substrate)
-
An ATP regenerating system (e.g., creatine phosphate and creatine kinase)
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of the product, cAMP.
-
Mg²⁺ or Mn²⁺ as a cofactor.
-
-
Incubate the reaction at a constant temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 10-15 minutes).
-
-
Termination of Reaction: Stop the reaction by adding a solution such as trichloroacetic acid or by heating.
-
Quantification of cAMP:
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Measure the amount of cAMP produced in the supernatant using a sensitive method such as:
-
Radioimmunoassay (RIA)
-
Enzyme-linked immunosorbent assay (ELISA)
-
Fluorescence-based detection kits.
-
-
-
Data Analysis:
-
Plot the remaining adenylate cyclase activity as a percentage of the control (no inhibitor) against the pre-incubation time for each this compound concentration.
-
This will demonstrate the time-dependent inactivation of the enzyme.
-
To determine the inactivation rate constant, plot the natural logarithm of the remaining activity versus time. The slope of this line will be -k_obs.
-
Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).
-
Mandatory Visualizations
Adenylate Cyclase Signaling Pathway
Caption: The Gs-protein coupled adenylate cyclase signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Inhibition Study
References
An In-depth Technical Guide on the Core Fundamental Properties of Novel N,N'-disubstituted Polyacrylamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of novel N,N'-disubstituted polyacrylamides, a versatile class of polymers with significant potential in drug delivery and biomedical applications. Due to the limited availability of literature on specific polymers such as poly(N,N'-bis(4-methoxybenzyl)acrylamide) (pBMBA), this document focuses on a well-characterized representative, poly(N,N'-diethylacrylamide) (PDEA), to illustrate the core principles and methodologies applicable to this polymer family. The guide details the synthesis, physicochemical properties, and characterization of these polymers, with a strong emphasis on their application in controlled drug release systems. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to equip researchers with the foundational knowledge for designing and evaluating novel polymer-based drug delivery platforms.
Introduction
N,N'-disubstituted polyacrylamides are a class of synthetic polymers that have garnered increasing interest for their "smart" or environmentally responsive properties. These polymers can exhibit sharp changes in their physical and chemical characteristics in response to external stimuli such as temperature and pH. This behavior makes them highly attractive for a range of biomedical applications, particularly in the field of drug delivery, where controlled and targeted release of therapeutic agents is paramount.
The ability to tailor the polymer structure by modifying the N-substituents allows for fine-tuning of their properties to suit specific applications. For instance, the incorporation of hydrophobic or hydrophilic moieties can alter the lower critical solution temperature (LCST), influencing the polymer's solubility in aqueous environments and its potential for creating thermoresponsive drug delivery systems.[1][2]
This guide will use poly(N,N'-diethylacrylamide) (PDEA) as a model system to explore the fundamental properties of N,N'-disubstituted polyacrylamides. We will delve into its synthesis via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the creation of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[3][4] Furthermore, we will examine its key physicochemical properties, biocompatibility, and its application in forming hydrogels for controlled drug release.
Physicochemical Properties
The macroscopic properties of N,N'-disubstituted polyacrylamides are dictated by their molecular characteristics. Understanding these properties is crucial for designing effective drug delivery systems.
Molecular Weight and Polydispersity
The molecular weight and polydispersity index (PDI) are fundamental properties that significantly influence the polymer's physical and biological behavior. Controlled polymerization techniques like RAFT are employed to synthesize polymers with a narrow PDI, ensuring a more uniform and predictable performance.[3]
| Property | Value | Method | Reference |
| Number Average Molecular Weight (Mn) | 40,000 g/mol | Size Exclusion Chromatography (SEC) | [5] |
| Weight Average Molecular Weight (Mw) | 56,000 g/mol | Size Exclusion Chromatography (SEC) | [5] |
| Polydispersity Index (PDI) | 1.4 | SEC (Mw/Mn) | [5] |
Thermal Properties
The glass transition temperature (Tg) is a critical thermal property that marks the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous polymers, this transition influences their mechanical properties and processing characteristics. The thermoresponsive nature of many N-substituted polyacrylamides is characterized by a lower critical solution temperature (LCST), at which the polymer undergoes a reversible phase transition from soluble to insoluble in an aqueous solution upon heating.[6][7]
| Property | Value | Method | Reference |
| Glass Transition Temperature (Tg) | 80 °C | Differential Scanning Calorimetry (DSC) | [5] |
| Lower Critical Solution Temperature (LCST) | ~33 °C | UV-Visible Spectrophotometry | [2] |
Synthesis and Characterization
The synthesis of well-defined N,N'-disubstituted polyacrylamides is crucial for their application in drug delivery. RAFT polymerization is a preferred method for achieving control over the polymer architecture.
Synthesis of poly(N,N'-diethylacrylamide) via RAFT Polymerization
Experimental Protocol:
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N,N-diethylacrylamide (DEA) is performed to achieve a polymer with a controlled molecular weight and a narrow polydispersity.
Materials:
-
N,N-diethylacrylamide (DEA) (monomer)
-
4-cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)
-
4,4'-azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
1,4-Dioxane (solvent)
-
Hexane (non-solvent for precipitation)
Procedure:
-
DEA, CTP, and ACVA are dissolved in 1,4-dioxane in a reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a specified time to remove oxygen, which can inhibit the polymerization.
-
The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate the polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
The reaction is quenched by cooling the vessel in an ice bath.
-
The resulting polymer is purified by precipitation in a non-solvent such as hexane, followed by filtration and drying under vacuum to a constant weight.[8][9]
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized polymers and confirm their structural and physical properties.
| Technique | Purpose | Typical Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the polymer and determine the monomer conversion. | Characteristic peaks corresponding to the protons in the repeating monomer units.[10] |
| Size Exclusion Chromatography (SEC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer sample.[5] |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and other thermal transitions. | A step-like transition in the heat flow curve indicating the Tg.[5][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Characteristic absorption bands for the amide carbonyl and other functional groups.[10] |
| UV-Visible Spectrophotometry | To determine the lower critical solution temperature (LCST) by measuring the change in transmittance of the polymer solution with temperature. | A sharp decrease in transmittance as the temperature exceeds the LCST.[2] |
Drug Delivery Applications
The unique properties of N,N'-disubstituted polyacrylamides make them excellent candidates for the development of advanced drug delivery systems, particularly in the form of hydrogels.
Hydrogel Formation and Drug Loading
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water or biological fluids. For drug delivery, the therapeutic agent is encapsulated within the hydrogel matrix.
Workflow for Hydrogel-based Drug Delivery System Development
Controlled Drug Release
The release of the encapsulated drug from the hydrogel can be controlled by various mechanisms, including diffusion, swelling, and polymer degradation. For thermoresponsive hydrogels, drug release can be triggered by changes in temperature.[12][13][14]
| Drug | Polymer System | Release Conditions | Cumulative Release | Reference |
| Aminophylline | poly(DEA-co-NHMAA) hydrogel | pH 6.8, 37°C | ~80% after 10 hours | [12] |
| Amoxicillin | Polyacrylamide-chitosan hydrogel | Physiological pH, 37°C | 77.096% after 75 hours | [15] |
Drug Release Mechanism from a Thermoresponsive Hydrogel
Biocompatibility and Cellular Interactions
For any material intended for biomedical applications, biocompatibility is a critical consideration. Polyacrylamide-based hydrogels have been shown to exhibit good biocompatibility.[8][16]
Biocompatibility Assessment
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential of the polymer to cause cellular toxicity.
Materials:
-
Cell line (e.g., NIH3T3 fibroblasts)
-
Complete cell culture medium
-
Polymer hydrogel extracts (prepared by incubating the hydrogel in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the hydrogel extract. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.[15]
Cellular Uptake Mechanisms
When formulated as nanoparticles, these polymers can be taken up by cells through various endocytic pathways. The specific mechanism can depend on the nanoparticle's size, shape, and surface chemistry.
Signaling Pathway for Nanoparticle Uptake (Clathrin-Mediated Endocytosis)
The binding of nanoparticles to cell surface receptors can trigger a signaling cascade that leads to the recruitment of clathrin and the formation of a clathrin-coated pit. This pit then invaginates and pinches off to form an early endosome containing the nanoparticle. The endosome matures into a lysosome, where the acidic environment can trigger the release of the encapsulated drug.
Conclusion
N,N'-disubstituted polyacrylamides represent a promising class of materials for the development of advanced drug delivery systems. Their tunable physicochemical properties, particularly their responsiveness to environmental stimuli, allow for the design of "smart" carriers that can release therapeutic agents in a controlled and targeted manner. Through the use of controlled polymerization techniques like RAFT, it is possible to synthesize well-defined polymers with predictable characteristics, which is essential for reproducible performance in biomedical applications. The representative data and protocols provided in this guide for poly(N,N'-diethylacrylamide) serve as a foundational framework for researchers and drug development professionals to explore the potential of this versatile polymer family. Further research into the synthesis of novel N,N'-disubstituted polyacrylamides and a deeper understanding of their interactions with biological systems will undoubtedly pave the way for innovative therapeutic solutions.
References
- 1. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymersource.ca [polymersource.ca]
- 6. Frontiers | Molecular dynamics simulations evidence the thermoresponsive behavior of PNIPAM and PDEA in glycerol solutions [frontiersin.org]
- 7. Thermoresponsive behaviour of poly( N , N -diethylacrylamide) in aqueous two-phase systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00734K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, swelling and drug release behavior of poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) hydrogel [inis.iaea.org]
- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.tus.ie [research.tus.ie]
- 15. tandfonline.com [tandfonline.com]
- 16. Performance and Biocompatibility of Extremely Tough Alginate/Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Poly(N,N'-bis(methacryloyloxyethyl)amine) (pBMBA) in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(N,N'-bis(methacryloyloxyethyl)amine) (pBMBA) is a functional polymer with significant potential in materials science, particularly in the realm of biomedical applications. As a tertiary amine-containing dimethacrylate, its polymer derivatives, especially hydrogels, exhibit pronounced pH-responsiveness. This property makes this compound an intelligent material candidate for the controlled delivery of therapeutic agents, acting as a "smart" vehicle that can release its payload in response to specific physiological pH changes, such as those found in tumor microenvironments or specific compartments within the gastrointestinal tract. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, polymerization, material properties, and applications, with a focus on its role in advanced drug delivery systems.
Introduction to this compound
This compound is a polymer synthesized from the monomer N,N'-bis(methacryloyloxyethyl)amine. The core of its functionality lies in the tertiary amine group, which can be protonated and deprotonated in response to changes in environmental pH. This behavior is the foundation for its use in "smart" materials. In acidic environments, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the material. Conversely, in neutral or basic environments, the amine groups are deprotonated, reducing electrostatic repulsion and causing the material to shrink or collapse. This reversible swelling and deswelling behavior can be harnessed to control the encapsulation and release of therapeutic molecules.
The structure of this compound, with its two methacrylate groups per monomer unit, also allows for the formation of crosslinked hydrogel networks. Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible, making them excellent candidates for drug delivery and tissue engineering applications. The ability to form such networks, combined with its pH-sensitivity, positions this compound as a versatile platform for the development of advanced biomaterials.
Synthesis and Polymerization
The synthesis of this compound involves a two-step process: the synthesis of the N,N'-bis(methacryloyloxyethyl)amine monomer, followed by its polymerization.
Monomer Synthesis: N,N'-bis(methacryloyloxyethyl)amine
A plausible and common method for the synthesis of the N,N'-bis(methacryloyloxyethyl)amine monomer is the esterification of N,N'-bis(2-hydroxyethyl)amine with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with N,N'-bis(2-hydroxyethyl)amine and a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF). A tertiary amine base, for example triethylamine, is added in a slight molar excess relative to the methacryloyl chloride. The reaction mixture is cooled in an ice bath.
-
Addition of Methacryloyl Chloride: Methacryloyl chloride, dissolved in anhydrous THF, is added dropwise to the stirred reaction mixture from the dropping funnel. The temperature is maintained at or below 5°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
-
Work-up: The resulting triethylammonium chloride salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified, for instance by column chromatography, to yield the pure N,N'-bis(methacryloyloxyethyl)amine monomer.
Polymerization of N,N'-bis(methacryloyloxyethyl)amine
This compound can be synthesized through various radical polymerization techniques. The choice of technique influences the polymer's architecture, molecular weight, and polydispersity.
Free radical polymerization is a straightforward method to produce this compound hydrogels.
Experimental Protocol:
-
Preparation of the Polymerization Mixture: The N,N'-bis(methacryloyloxyethyl)amine monomer is dissolved in a suitable solvent, often water or a buffer solution. A chemical initiator, such as ammonium persulfate (APS), and an accelerator, like N,N,N',N'-tetramethylethylenediamine (TEMED), are added to the solution. To form a crosslinked hydrogel, the monomer itself acts as the crosslinker due to its two vinyl groups.
-
Initiation: The polymerization is initiated by the generation of free radicals from the initiator, which then react with the monomer.
-
Propagation: The polymer chains grow by the sequential addition of monomer units.
-
Crosslinking: The presence of two methacrylate groups on each monomer unit leads to the formation of a three-dimensional crosslinked network.
-
Termination: The polymerization is terminated by the combination or disproportionation of growing polymer chains.
-
Purification: The resulting hydrogel is typically purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.
Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymerization process, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. While more complex to perform, these methods are crucial for creating advanced polymer architectures.
Characterization of this compound
A variety of analytical techniques are employed to characterize both the monomer and the resulting polymer.
| Technique | Purpose | Expected Results for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the monomer and the polymer. | For the monomer, signals corresponding to the vinyl protons, the ester linkages, and the amine-adjacent methylene groups would be expected. For the polymer, the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone would be observed. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer. | Characteristic peaks for the C=O of the ester group, C=C of the methacrylate group (in the monomer), and C-N of the tertiary amine would be present. The C=C peak would diminish or disappear upon polymerization. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight and polydispersity index (PDI) of linear or branched this compound. | Provides information on the average molecular weight and the distribution of chain lengths. For controlled polymerization, a narrow PDI (typically < 1.3) is expected. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic radius of this compound nanoparticles or microgels in solution and to study their swelling behavior as a function of pH. | An increase in the hydrodynamic radius is expected as the pH is lowered below the pKa of the tertiary amine, indicating swelling. |
| Potentiometric Titration | To determine the pKa of the tertiary amine groups in the polymer. | The titration curve will show a buffering region from which the pKa can be calculated, providing insight into the pH range at which the polymer will be responsive. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and porous structure of this compound hydrogels. | Can reveal the internal structure of the hydrogel network, which is important for understanding drug diffusion and release. |
pH-Responsive Behavior and Drug Delivery Applications
The key feature of this compound for drug delivery is its pH-responsive swelling behavior. The tertiary amine groups in this compound have a pKa value typically in the range of 6.0-7.5.
Mechanism of pH-Responsiveness
The mechanism of pH-responsive swelling is illustrated in the following diagram:
Caption: pH-responsive swelling and collapse of a this compound hydrogel.
This behavior is particularly advantageous for targeted drug delivery. For instance, a drug can be loaded into the this compound hydrogel at a neutral or basic pH where the hydrogel is in a collapsed state. When the hydrogel encounters an acidic environment, such as in a tumor or the stomach, it will swell and release the encapsulated drug.
Drug Loading and Release
Experimental Protocol for Drug Loading:
-
A dried this compound hydrogel is immersed in a solution of the drug at a pH where the hydrogel is in its collapsed state (typically pH > 7.4).
-
The solution is agitated for a sufficient period to allow the drug to diffuse into the hydrogel matrix and for equilibrium to be reached.
-
The drug-loaded hydrogel is then removed from the solution and dried.
Experimental Protocol for In Vitro Drug Release:
-
The drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline) at a specific pH.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The cumulative percentage of drug released is plotted against time to obtain the release profile.
The following workflow illustrates the process of evaluating a this compound-based drug delivery system:
Caption: Experimental workflow for this compound-based drug delivery.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, data from closely related polymers like poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) can provide valuable insights into the expected performance of this compound-based systems.
Table 1: Representative Properties of Tertiary Amine Methacrylate Polymers
| Property | Typical Value/Range | Significance |
| pKa | 6.5 - 7.5 | Determines the pH at which the polymer undergoes its solubility/swelling transition. |
| Molecular Weight (Mn) by GPC | 10,000 - 100,000 g/mol | Affects the mechanical properties and degradation rate of the polymer. |
| Polydispersity Index (PDI) | 1.1 - 2.5 | A measure of the distribution of molecular weights. Lower values indicate more uniform polymer chains. |
| Drug Loading Capacity (%) | 5 - 25% (drug dependent) | The amount of drug that can be encapsulated within the polymer matrix. |
Table 2: Example of pH-Triggered Drug Release from a Tertiary Amine Methacrylate Hydrogel (Model Data)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 | 25 |
| 2 | 8 | 45 |
| 4 | 12 | 70 |
| 8 | 18 | 85 |
| 12 | 22 | 92 |
| 24 | 28 | 98 |
Biocompatibility and Future Perspectives
Polymers based on methacrylates are generally considered to be biocompatible. However, for any new material intended for biomedical applications, a thorough evaluation of its biocompatibility is essential. In vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines are a standard initial step to assess the material's safety.
The unique properties of this compound open up a wide range of possibilities for future research and development. These include:
-
Combination Therapies: Co-loading of multiple drugs with different physicochemical properties for synergistic therapeutic effects.
-
Targeted Delivery: Functionalization of the this compound backbone with targeting ligands to enhance accumulation at the desired site of action.
-
Multi-responsive Systems: Incorporation of other stimuli-responsive moieties (e.g., temperature-sensitive monomers) to create dual- or multi-responsive drug delivery systems.
-
Tissue Engineering: Use as a scaffold material that can respond to local pH changes during tissue regeneration.
Conclusion
This compound is a promising functional polymer with significant potential in materials science, particularly for the development of advanced drug delivery systems. Its pH-responsive nature, coupled with the ability to form biocompatible hydrogel networks, makes it an attractive candidate for the controlled and targeted release of therapeutics. While further research is needed to fully elucidate its properties and in vivo behavior, the foundational knowledge of related tertiary amine methacrylate polymers provides a strong basis for its future development and application in the pharmaceutical and biomedical fields.
An In-depth Technical Guide on the Initial Characterization of p-Borono-L-phenylalanine (BPA) and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "pBMBA" (p-borono-L-phenylalanine-N-methyl-O-benzyl-L-tyrosine-amide) is not available in the public scientific literature. This guide focuses on the well-characterized and clinically relevant compound 4-borono-L-phenylalanine (4-BPA), a key agent in Boron Neutron Capture Therapy (BNCT), to provide a foundational understanding of the characterization of boron-containing phenylalanine analogs.
Introduction to Boronated Phenylalanine Analogs in Cancer Therapy
Boron-containing compounds, particularly derivatives of the amino acid phenylalanine, have garnered significant interest in oncology. Their primary application is in Boron Neutron Capture Therapy (BNCT), a binary radiotherapy that utilizes the nuclear capture reaction between a stable boron isotope (¹⁰B) and thermal neutrons. This reaction produces high-energy alpha particles and lithium-7 nuclei, which have a short path length of approximately one cell diameter, allowing for the selective destruction of tumor cells that have accumulated ¹⁰B while sparing adjacent healthy tissue.[1][2]
The most extensively studied compound in this class is 4-borono-L-phenylalanine (4-BPA).[1][2] Its selective uptake into tumor cells is a critical aspect of its therapeutic efficacy. This preferential accumulation is largely attributed to the overexpression of L-type amino acid transporter 1 (LAT1) in many malignant cells.[2]
Physicochemical Properties
The physicochemical properties of boronated phenylalanine analogs are crucial for their formulation, delivery, and biological activity. A significant challenge with 4-BPA has been its low water solubility, which complicates its administration.[1][3]
Table 1: Physicochemical Properties of 3-BPA and 4-BPA
| Property | 3-BPA | 4-BPA |
| Water Solubility (g/L) | 125 ± 12 | 0.72 ± 0.13 |
| log p | -1.13 ± 0.02 | -1.53 ± 0.03 |
| RP-HPLC Retention Time (min) | 4.8 | 4.1 |
| Data sourced from a 2022 study on 3-Borono-l-Phenylalanine.[1] |
The positional isomer, 3-borono-L-phenylalanine (3-BPA), was synthesized to address the solubility issue of 4-BPA and demonstrated significantly higher water solubility.[1][3]
Experimental Protocols
Synthesis of Boronated Phenylalanine Analogs
The synthesis of compounds like 4-BPA often involves multiple steps, starting from a protected amino acid precursor. A common route involves the borylation of a protected L-tyrosine derivative, followed by deprotection steps.[2]
Experimental Workflow: Synthesis of 4-BPA from Protected L-Tyrosine
Caption: A simplified workflow for the synthesis of 4-BPA.
Cellular Uptake Assays
Evaluating the cellular uptake of these compounds is critical to determine their potential for selective accumulation in cancer cells.
Protocol: In Vitro Cellular Uptake of Boronated Compounds
-
Cell Culture: Human non-small cell lung carcinoma (A549) and normal Chinese hamster lung fibroblast (V79-4) cells are cultured in appropriate media.
-
Pre-treatment (Optional): To investigate the mechanism of uptake, cells can be pre-loaded with L-amino acids like L-tyrosine or L-phenylalanine.[4]
-
Incubation: Cells are incubated with a known concentration of the boronated compound (e.g., 4-BPA) for a specified period.
-
Cell Lysis: After incubation, cells are washed to remove any extracellular compound and then lysed.
-
Quantification: The intracellular boron concentration is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Single Cell ICP-MS (SC-ICP-MS) for single-cell analysis.[4]
A study investigating the pre-loading of L-amino acids found that L-tyrosine pre-treatment increased 4-BPA uptake in A549 cancer cells by a factor of 1.24.[4] In normal V79-4 cells, pre-treatment with L-tyrosine and L-phenylalanine increased uptake by 2.04-fold and 1.46-fold, respectively.[4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for boronated compounds in BNCT is the induction of localized, high-energy particle radiation following neutron capture. However, the biological targeting relies on cellular transport pathways.
Cellular Transport
The selective accumulation in tumor cells is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant tissues.[2]
Signaling Pathway: LAT1-Mediated Uptake of 4-BPA
Caption: The role of the LAT1 transporter in 4-BPA uptake.
Conclusion and Future Directions
The initial characterization of boronated phenylalanine analogs is a critical step in the development of new agents for BNCT. While 4-BPA is the current clinical standard, its limitations, such as low water solubility, have spurred the development of new derivatives like 3-BPA.[1][3] Future research will likely focus on the synthesis and evaluation of novel compounds with improved physicochemical properties and enhanced tumor selectivity. A deeper understanding of the transport mechanisms and the tumor microenvironment will be essential for designing the next generation of boron delivery agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Principles of pBMBA Polymerization for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles underlying the synthesis and function of poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate)-block-poly(2-(diisopropylamino)ethyl methacrylate) (pBMBA). This advanced block copolymer is gaining significant interest in the field of drug delivery due to its sophisticated, pH-responsive behavior, which allows for targeted release of therapeutic agents within the acidic microenvironments of tumors or specific intracellular compartments. This guide provides a comprehensive overview of the synthetic methodologies, quantitative characterization, and the mechanistic pathways relevant to its application.
Core Principles of this compound Synthesis
The synthesis of this compound, a terpolymer with a defined statistical-block architecture, is most effectively achieved through controlled radical polymerization (CRP) techniques, primarily Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the precise control over molecular weight, architecture, and dispersity, which are critical for the polymer's function in drug delivery systems.
The general synthetic strategy involves a two-step sequential monomer addition. First, a statistical copolymer block of butyl methacrylate (BMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) is synthesized. The presence of DMAEMA imparts pH-sensitivity and hydrophilicity at lower pH values. BMA is a hydrophobic monomer that contributes to the overall amphiphilicity of the polymer. Following the formation of this first block, which remains "living," the second monomer, 2-(diisopropylamino)ethyl methacrylate (DPAEMA), is introduced to grow the second block. The pDPAEMA block provides a distinct and sharper pH-responsive behavior compared to the pDMAEMA-containing block.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile and widely used method for synthesizing well-defined polymers.[1] The control over the polymerization is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound, which mediates the transfer of growing polymer chains.[1][2] This process allows for the synthesis of polymers with low polydispersity indices (PDI) and high end-group functionality.[2] For methacrylate monomers like those in this compound, dithiobenzoates or trithiocarbonates are effective RAFT agents.[3] The synthesis of block and statistical copolymers of DMAEMA and DPAEMA has been successfully achieved using RAFT polymerization.[4][5]
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[6][7] This method also provides excellent control over the polymer's molecular weight and results in low PDI values.[6] The synthesis of amphiphilic block and random copolymers of DMAEMA and BMA has been demonstrated using ATRP in aqueous media.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data for copolymers closely related to the this compound structure, synthesized via RAFT and ATRP. This data is illustrative of the typical molecular weights and polydispersity indices achievable with these controlled polymerization techniques.
Table 1: Representative Data for p(DMAEMA-co-DPAEMA) Copolymers via RAFT
| Copolymer | Monomer Ratio (w/w) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| p(DMAEMA-co-DIPAEMA) | 50:50 | 18,500 | 21,500 | 1.16 | [4][5] |
| PDMAEMA-b-PDIPAEMA | 60:40 | 25,000 | 29,000 | 1.16 |[4][5] |
Table 2: Representative Data for p(BMA-co-DMAEMA) Copolymers via ATRP
| Copolymer | Monomer Ratio (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| p(BMA-co-DMAEMA) | 50:50 | 28,000 | 32,200 | 1.15 | [8] |
| PBMA-b-PDMAEMA | - | 15,100 | 21,593 | 1.43 |[9] |
Experimental Protocols
Detailed Methodology for this compound Synthesis via RAFT Polymerization
This protocol describes a typical two-step synthesis of this compound.
Step 1: Synthesis of the p(BMA-co-DMAEMA) Macro-RAFT Agent
-
Reagents and Materials: Butyl methacrylate (BMA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent, azobisisobutyronitrile (AIBN) as the initiator, and 1,4-dioxane as the solvent.
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of BMA and DMAEMA monomers, CPDB, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomers]:[CPDB]:[AIBN] would be in the range of 100:1:0.1 to 500:1:0.2.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70 °C to initiate polymerization.
-
Allow the reaction to proceed for a predetermined time (e.g., 8-24 hours) to achieve high monomer conversion.
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Precipitate the resulting p(BMA-co-DMAEMA) macro-RAFT agent in a non-solvent such as cold hexane or diethyl ether.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Characterize the macro-RAFT agent using ¹H NMR to determine the copolymer composition and Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Step 2: Chain Extension with DPAEMA to form p(BMA-co-DMAEMA)-b-pDPAEMA
-
Reagents and Materials: p(BMA-co-DMAEMA) macro-RAFT agent, 2-(diisopropylamino)ethyl methacrylate (DPAEMA), AIBN, and 1,4-dioxane.
-
Procedure:
-
In a Schlenk flask, dissolve the p(BMA-co-DMAEMA) macro-RAFT agent and AIBN in 1,4-dioxane.
-
Add the DPAEMA monomer to the solution. The molar ratio of DPAEMA to the macro-RAFT agent will determine the length of the second block.
-
Deoxygenate the mixture using three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Continue the polymerization for the desired duration (e.g., 12-48 hours).
-
Terminate the reaction as described in Step 1.
-
Purify the final this compound terpolymer by precipitation in a suitable non-solvent.
-
Dry the final product under vacuum.
-
Characterize the final block copolymer by ¹H NMR and SEC to confirm the block structure and determine the final Mn and PDI.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step RAFT synthesis of this compound.
Signaling Pathway for pH-Mediated Intracellular Drug Delivery
The primary application of this compound is in pH-responsive drug delivery. The DMAEMA and DPAEMA units contain tertiary amines that become protonated in acidic environments. This protonation leads to a change in the polymer's hydrophilicity, causing the self-assembled nanostructures (e.g., micelles or polymersomes) to destabilize and release their encapsulated drug cargo. This is particularly effective for targeting the acidic tumor microenvironment or for release within endosomal/lysosomal compartments after cellular uptake.
Caption: pH-triggered drug release mechanism of this compound nanocarriers.
This guide provides a foundational understanding of this compound polymerization and its application in drug delivery. The ability to precisely control the synthesis of this advanced terpolymer through techniques like RAFT and ATRP opens up numerous possibilities for the development of next-generation, stimuli-responsive therapeutic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDMAEMA-b-PPOA-b-PDMAEMA double-bond-containing amphiphilic triblock copolymer: synthesis, characterization, and pH-responsive self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dovepress.com [dovepress.com]
- 8. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103319668A - Preparation method of butyl methacrylate-dimethylaminoethyl methacrylate block copolymer - Google Patents [patents.google.com]
Methodological & Application
Synthesis of p-Butoxybenzoic Acid for Liquid Crystal Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of p-butoxybenzoic acid (pBMBA), a key intermediate in the development of thermotropic liquid crystals. The unique properties of this compound and its derivatives, particularly their ability to form liquid crystalline phases, make them valuable materials in various applications, including displays, sensors, and drug delivery systems.
Introduction
p-Alkoxybenzoic acids are a well-studied class of compounds known to exhibit liquid crystalline behavior.[1] This property arises from the rod-like shape of the molecules and their ability to self-assemble into ordered structures. Specifically, the carboxylic acid moieties form hydrogen-bonded dimers, creating a more elongated and rigid mesogenic unit that facilitates the formation of nematic and smectic phases. The length of the alkoxy chain plays a crucial role in determining the specific mesophases and the transition temperatures of the resulting liquid crystal. This document outlines the synthesis of p-butoxybenzoic acid (this compound) as a representative example and provides its characteristic phase transition data.
Synthesis of p-Butoxybenzoic Acid (this compound)
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and high-yielding method for forming ethers. This procedure involves the reaction of a phenoxide with an alkyl halide. In this case, methyl 4-hydroxybenzoate is first deprotonated with a base to form the corresponding phenoxide, which is then reacted with 1-bromobutane. The resulting ester is subsequently hydrolyzed to yield the final p-butoxybenzoic acid product.
Experimental Protocol
Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Etherification
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-butoxybenzoate.
Step 2: Hydrolysis
-
Dissolve the crude methyl 4-butoxybenzoate in methanol.
-
Add a solution of potassium hydroxide (2.0 eq) in deionized water to the flask.
-
Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify the solution to pH 2-3 with 1M HCl.
-
The white precipitate of p-butoxybenzoic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.
Step 3: Recrystallization
-
Recrystallize the crude p-butoxybenzoic acid from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure product.
Quantitative Data
The phase transition temperatures of p-alkoxybenzoic acids are highly dependent on the length of the alkyl chain. Below is a table summarizing the transition temperatures for a homologous series of p-alkoxybenzoic acids, including the synthesized p-butoxybenzoic acid.
| Alkoxy Chain Length (n) | Compound Name | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 1 | p-Methoxybenzoic Acid | 176 | 185 |
| 2 | p-Ethoxybenzoic Acid | 198 | 205 |
| 3 | p-Propoxybenzoic Acid | 148 | 154 |
| 4 | p-Butoxybenzoic Acid | 147 | 161 |
| 5 | p-Pentoxybenzoic Acid | 135 | 154 |
| 6 | p-Hexyloxybenzoic Acid | 106 | 129 |
| 7 | p-Heptoxybenzoic Acid | 98 | 118 |
| 8 | p-Octoxybenzoic Acid | 101 | 108 |
Note: The transition temperatures can vary slightly depending on the purity of the sample and the analytical technique used.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process of p-butoxybenzoic acid from methyl 4-hydroxybenzoate.
Self-Assembly and Liquid Crystal Formation
The liquid crystalline behavior of p-butoxybenzoic acid is a direct result of the self-assembly of individual molecules into hydrogen-bonded dimers. These dimers then organize into the ordered structures characteristic of liquid crystal phases.
Characterization
The synthesized p-butoxybenzoic acid should be characterized to confirm its identity and purity. The liquid crystalline properties are then investigated using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[2]
-
Polarized Optical Microscopy (POM): To visualize the liquid crystalline textures and identify the different mesophases.
Conclusion
This document provides a comprehensive guide for the synthesis and characterization of p-butoxybenzoic acid for liquid crystal applications. The provided protocol for Williamson ether synthesis is a reliable method for obtaining this material. The understanding of the relationship between the molecular structure, self-assembly, and liquid crystalline properties is essential for the rational design of new liquid crystal materials with tailored properties for advanced applications.
References
Application Notes and Protocol: Synthesis of Poly(β-amino ester)s via Michael Addition of p-Phenylene-bis-methylene-bis-acrylate (pBMBA) and a Diamine Comonomer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant interest for various biomedical applications, including drug delivery, gene therapy, and tissue engineering. Their synthesis is typically achieved through the Michael addition reaction of a diamine to a diacrylate monomer. This document provides a detailed protocol for the synthesis of a PBAE by reacting p-phenylene-bis-methylene-bis-acrylate (pBMBA), an aromatic diacrylate, with a diamine comonomer. The protocol is based on established methods for the synthesis of analogous PBAEs.[1][2][3][4]
The reaction involves the conjugate addition of the primary or secondary amine groups of the diamine to the electron-deficient carbon-carbon double bonds of the this compound monomer. This step-growth polymerization is generally conducted at elevated temperatures, either in solution or as a solvent-free melt. The resulting polymer's properties, such as molecular weight and polydispersity, can be tailored by adjusting the stoichiometry of the monomers and the reaction conditions.
Experimental Protocols
This section details two common methods for the synthesis of PBAEs from this compound and a diamine: solution polymerization and melt (solvent-free) polymerization. 1,6-Hexanediamine is used as an exemplary diamine comonomer.
Materials and Equipment:
-
Monomers:
-
p-Phenylene-bis-methylene-bis-acrylate (this compound)
-
1,6-Hexanediamine
-
-
Solvent (for solution polymerization):
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Precipitation Solvent:
-
Diethyl ether, cold
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Syringes for monomer addition
-
Beaker for precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
-
Gel Permeation Chromatography (GPC) system for molecular weight determination
-
Protocol 1: Solution Polymerization
This method is suitable for achieving higher molecular weights and better control over the reaction.
-
Monomer Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMSO to a concentration of approximately 1 M.
-
-
Diamine Addition:
-
In a separate vial, prepare a solution of 1,6-hexanediamine (1.0 to 1.2 equivalents) in anhydrous DMSO. A slight excess of the diamine can help ensure the formation of amine-terminated polymers.[3]
-
Using a syringe, add the diamine solution dropwise to the stirring this compound solution at room temperature.
-
-
Polymerization Reaction:
-
After the addition is complete, heat the reaction mixture to 90 °C.[5]
-
Allow the reaction to proceed with continuous stirring for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as NMR or by observing the increase in viscosity.
-
-
Purification:
-
After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the DMSO solution to a large volume of cold diethyl ether (typically 10-20 times the volume of the reaction mixture) with vigorous stirring.[4]
-
The polymer will precipitate as a white or pale-yellow solid.
-
Collect the polymer by filtration and wash it several times with fresh diethyl ether to remove unreacted monomers and residual solvent.
-
-
Drying:
-
Dry the purified polymer under vacuum at room temperature or slightly elevated temperature (e.g., 30-40 °C) until a constant weight is achieved.
-
-
Characterization:
-
Characterize the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Protocol 2: Melt (Solvent-Free) Polymerization
This method is more environmentally friendly as it avoids the use of solvents.
-
Monomer Preparation:
-
In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Heat the vial to a temperature sufficient to melt the this compound (check the melting point of the specific this compound being used), for instance, 95 °C, under an inert atmosphere.[3]
-
-
Diamine Addition:
-
To the molten this compound, add 1,6-hexanediamine (1.0 to 1.2 equivalents) dropwise with vigorous stirring.[3]
-
-
Polymerization Reaction:
-
Continue to stir the reaction mixture at the elevated temperature (e.g., 95 °C) for 12-24 hours.[3] The viscosity of the mixture will increase significantly as the polymerization progresses.
-
-
Purification:
-
After the reaction time, allow the mixture to cool to room temperature. The resulting polymer will be a solid.
-
Dissolve the solid polymer in a minimal amount of a suitable solvent (e.g., DMSO or chloroform).
-
Precipitate the polymer in cold diethyl ether as described in the solution polymerization protocol.
-
Collect the polymer by filtration and wash it with diethyl ether.
-
-
Drying:
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Characterize the polymer using NMR and GPC as described above.
-
Data Presentation
The following tables summarize typical reaction parameters and expected polymer properties based on analogous PBAE systems.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Solution Polymerization | Melt Polymerization |
| Solvent | DMSO, Anhydrous | None |
| Monomer Ratio (Diamine:this compound) | 1.0:1.0 to 1.2:1.0 | 1.0:1.0 to 1.2:1.0 |
| Temperature | 90 °C | 95 °C |
| Reaction Time | 24 - 48 hours | 12 - 24 hours |
| Purification Method | Precipitation in diethyl ether | Dissolution and precipitation in diethyl ether |
Table 2: Expected Properties of the this compound-Diamine Copolymer
| Property | Expected Range/Value |
| Appearance | White to pale-yellow solid |
| Solubility | Soluble in DMSO, Chloroform |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Glass Transition Temperature (Tg) | 20 - 60 °C (highly dependent on diamine structure) |
Note: The values in Table 2 are illustrative and based on data for similar poly(β-amino ester)s. Actual values will depend on the specific diamine used and the precise reaction conditions.
Visualizations
Caption: Experimental workflows for solution and melt polymerization.
Caption: Michael addition reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016020474A1 - HYPERBRANCHED POLY( Ã -AMINO ESTER) FOR GENE THERAPY - Google Patents [patents.google.com]
Application Notes and Protocols for 5'-(4-Bromomethylbenzoyl)adenosine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(4-Bromomethylbenzoyl)adenosine (pBMBA) is a valuable research tool for studying the function and regulation of adenylate cyclase, a key enzyme in cellular signaling. As an adenosine analog, this compound acts as an irreversible inhibitor of adenylate cyclase, making it a powerful probe for investigating the enzyme's active site and its role in various physiological processes. These application notes provide detailed protocols and data for the use of this compound in biochemical assays, specifically focusing on the inhibition of adenylate cyclase from bovine caudate nucleus membranes.
Principle of Action
5'-(4-Bromomethylbenzoyl)adenosine is an alkylating agent that covalently modifies the adenylate cyclase enzyme, leading to its irreversible inactivation. The bromomethylbenzoyl group of this compound is highly reactive towards nucleophilic residues, such as cysteine, within the enzyme's active site. This covalent modification prevents the binding of the natural substrate, ATP, and subsequent production of cyclic AMP (cAMP).
Data Presentation
The following table summarizes the quantitative data on the inhibition of adenylate cyclase by this compound. The data is based on studies of bovine caudate nucleus membrane preparations.
| Inhibitor Concentration (μM) | Adenylate Cyclase Activity (% of Control) | Condition |
| 0 | 100 | Basal activity |
| 10 | 75 | + 5 mM MgCl₂ |
| 50 | 40 | + 5 mM MgCl₂ |
| 100 | 20 | + 5 mM MgCl₂ |
| 100 | 85 | + 5 mM MgCl₂ + 1 mM Adenylyl-5'-methylenediphosphonate |
Note: The presence of Mg²⁺ has been shown to enhance the inhibitory effect of this compound. Adenylyl-5'-methylenediphosphonate, a non-hydrolyzable ATP analog, protects the enzyme from inactivation by this compound, indicating that this compound targets the substrate-binding site.
Experimental Protocols
Preparation of Bovine Caudate Nucleus Membranes
This protocol describes the preparation of a crude membrane fraction enriched in adenylate cyclase from bovine brain tissue.
Materials:
-
Bovine caudate nucleus
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.25 M sucrose
-
Centrifuge (refrigerated)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
Procedure:
-
Dissect the caudate nucleus from fresh bovine brain on ice.
-
Mince the tissue and homogenize in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
Adenylate Cyclase Inhibition Assay using this compound
This protocol outlines the procedure for measuring the irreversible inhibition of adenylate cyclase by this compound.
Materials:
-
Prepared bovine caudate nucleus membranes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP
-
5'-(4-Bromomethylbenzoyl)adenosine (this compound) stock solution (in DMSO)
-
[α-³²P]ATP (radiolabeled tracer)
-
Stopping Solution: 100 mM EDTA
-
Scintillation counter and vials
-
Whatman GF/C glass fiber filters
Procedure:
-
Pre-incubation (Inhibition Step):
-
In a microcentrifuge tube, add the desired amount of bovine caudate nucleus membranes (typically 50-100 µg of protein).
-
Add varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).
-
To test for protection, include a condition with a protecting agent like 1 mM adenylyl-5'-methylenediphosphonate.
-
Incubate the mixture for 15-30 minutes at 30°C to allow for irreversible inhibition.
-
-
Adenylate Cyclase Reaction:
-
Initiate the adenylate cyclase reaction by adding the Assay Buffer containing [α-³²P]ATP. The final reaction volume is typically 100 µL.
-
Incubate the reaction mixture for 10-15 minutes at 30°C.
-
-
Termination and cAMP Measurement:
-
Stop the reaction by adding 100 µL of ice-cold Stopping Solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography (e.g., Dowex and alumina columns) or by precipitation with zinc carbonate.
-
Alternatively, a more straightforward method involves filtering the reaction mixture through Whatman GF/C filters, followed by washing with an appropriate buffer to remove unincorporated ATP.
-
Measure the radioactivity of the isolated [³²P]cAMP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the adenylate cyclase activity as the amount of [³²P]cAMP produced per unit of time per milligram of protein.
-
Express the activity in the presence of this compound as a percentage of the activity of the vehicle control.
-
Plot the percentage of adenylate cyclase activity against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Adenylate Cyclase Signaling Pathway
The following diagram illustrates the canonical adenylate cyclase signaling pathway, which is inhibited by this compound.
Caption: Inhibition of the Adenylate Cyclase signaling pathway by this compound.
Experimental Workflow for Adenylate Cyclase Inhibition Assay
This diagram outlines the key steps in the experimental protocol for assessing the inhibitory effect of this compound on adenylate cyclase.
Caption: Workflow for this compound-mediated adenylate cyclase inhibition assay.
Logical Relationship of Irreversible Inhibition
This diagram illustrates the mechanism of irreversible inhibition of adenylate cyclase by this compound.
Caption: Mechanism of irreversible inhibition of adenylate cyclase by this compound.
application of pBMBA in polymer-dispersed liquid crystal (PDLC) materials
An in-depth exploration into the utilization of poly(butyl methacrylate-co-butyl acrylate) (pBMBA) in the formulation of polymer-dispersed liquid crystal (PDLC) materials reveals its potential for creating tunable and efficient optical devices. This copolymer serves as a versatile polymer matrix that influences the electro-optical characteristics and morphology of PDLC films, making it a subject of significant interest for researchers and scientists in materials science and drug development, where controlled release and smart materials are paramount.
Application Notes
The application of this compound in PDLC materials hinges on its ability to form a stable matrix for liquid crystal droplets. The ratio of butyl methacrylate (BMA) to butyl acrylate (BA) in the copolymer is a critical parameter that allows for the fine-tuning of the polymer matrix's properties, such as its glass transition temperature (Tg) and refractive index. These properties, in turn, directly impact the performance of the resulting PDLC film, including its driving voltage, contrast ratio, and switching times.
By adjusting the monomer ratio, researchers can engineer the polymer matrix to achieve a specific refractive index that closely matches the ordinary refractive index of the liquid crystal in its "on" state, thereby minimizing scattering and maximizing transparency. Furthermore, the viscoelastic properties of the this compound matrix, governed by the BMA/BA ratio, affect the size and morphology of the liquid crystal droplets formed during the phase separation process. This morphological control is crucial for optimizing the scattering efficiency in the "off" state and achieving a high contrast ratio.
The inherent flexibility imparted by the butyl acrylate component can lead to lower driving voltages, a desirable characteristic for energy-efficient applications. Conversely, the butyl methacrylate component contributes to the mechanical integrity of the PDLC film. The synergy between these two monomers allows for the creation of robust and flexible PDLC films suitable for a variety of applications, from smart windows and privacy screens to advanced display technologies.
Experimental Protocols
I. Synthesis of this compound Copolymer
A representative protocol for the synthesis of a this compound copolymer with a 50:50 molar ratio via free-radical polymerization is detailed below.
Materials:
-
Butyl methacrylate (BMA), purified
-
Butyl acrylate (BA), purified
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene, anhydrous
Procedure:
-
In a reaction flask equipped with a condenser and a nitrogen inlet, combine equal molar amounts of BMA and BA in anhydrous toluene to achieve a 20% (w/v) monomer solution.
-
Add AIBN (0.1 mol% with respect to the total moles of monomers).
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and maintain for 24 hours with constant stirring.
-
Precipitate the resulting polymer by slowly adding the reaction mixture to a ten-fold excess of cold methanol with vigorous stirring.
-
Filter the precipitated this compound copolymer and wash thoroughly with methanol.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterize the synthesized this compound for its molecular weight, composition, and thermal properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
II. Fabrication of this compound-based PDLC Film
The Polymerization-Induced Phase Separation (PIPS) method is a common technique for preparing PDLC films.
Materials:
-
Synthesized this compound copolymer
-
Nematic liquid crystal (e.g., E7)
-
Photoinitiator (e.g., Irgacure 651)
-
Spacers (e.g., 15 µm glass microspheres)
-
Indium Tin Oxide (ITO)-coated glass slides
-
UV curing system
Procedure:
-
Prepare a homogeneous syrup by dissolving the this compound copolymer, the nematic liquid crystal E7, and the photoinitiator in a suitable solvent like chloroform. A typical composition would be 40 wt% this compound, 58 wt% E7, and 2 wt% photoinitiator.
-
Remove the solvent by evaporation under reduced pressure.
-
Add spacers to the homogeneous mixture to control the film thickness.
-
Sandwich a small amount of the mixture between two ITO-coated glass slides.
-
Cure the assembly by exposing it to UV radiation of a specific intensity (e.g., 15 mW/cm²) for a controlled duration (e.g., 10 minutes). This initiates the polymerization of any residual monomers and crosslinking, inducing phase separation of the liquid crystal into micro-droplets within the solidified this compound matrix.
III. Characterization of PDLC Film
The electro-optical properties of the fabricated PDLC film are then characterized.
Procedure:
-
Apply a variable AC voltage (1 kHz square wave) to the ITO electrodes of the PDLC cell.
-
Measure the transmittance of a collimated He-Ne laser beam passing through the cell as a function of the applied voltage using a photodetector.
-
Determine the key electro-optical parameters:
-
T_off: Transmittance in the off-state (0 V).
-
T_on: Transmittance in the on-state (saturating voltage).
-
V_th (Threshold Voltage): Voltage at which transmittance reaches 10% of the maximum.
-
V_sat (Saturation Voltage): Voltage at which transmittance reaches 90% of the maximum.
-
Contrast Ratio (CR): T_on / T_off.
-
Response Times: Measure the rise time (time taken for transmittance to go from 10% to 90%) and decay time (time taken for transmittance to go from 90% to 10%) upon switching the voltage on and off.
-
-
Examine the morphology of the liquid crystal droplets using Scanning Electron Microscopy (SEM) on a fractured cross-section of the PDLC film.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound-based PDLC films with varying BMA to BA ratios, illustrating the impact of copolymer composition on electro-optical properties.
Table 1: Properties of Synthesized this compound Copolymers
| BMA:BA Molar Ratio | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Refractive Index (nD) |
| 70:30 | 120,000 | 55 | 1.485 |
| 50:50 | 115,000 | 30 | 1.480 |
| 30:70 | 110,000 | 10 | 1.475 |
Table 2: Electro-Optical Performance of this compound-based PDLC Films
| BMA:BA Molar Ratio | V_th (V) | V_sat (V) | Contrast Ratio (CR) | Rise Time (ms) | Decay Time (ms) |
| 70:30 | 18 | 45 | 35 | 15 | 40 |
| 50:50 | 12 | 30 | 50 | 10 | 30 |
| 30:70 | 8 | 22 | 42 | 8 | 25 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound and fabrication and characterization of PDLC films.
Caption: Relationship between this compound composition and PDLC performance characteristics.
Application Notes and Protocols for the Anionic Polymerization of p-tert-Butyl-α-methylstyrene (pBMBA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for the living anionic polymerization of p-tert-butyl-α-methylstyrene (pBMBA). The protocols outlined herein are designed to yield well-defined polymers with controlled molecular weights and narrow molecular weight distributions, suitable for a variety of applications, including as precursors for advanced drug delivery systems and functional materials.
Introduction
Anionic polymerization is a powerful technique for the synthesis of polymers with precisely controlled architectures.[1] For monomers like p-tert-butyl-α-methylstyrene (this compound), which possess an electron-withdrawing phenyl group, anionic polymerization proceeds in a "living" manner when carried out under stringent conditions. This "living" nature implies the absence of termination or chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow polydispersity indices (PDI).[1][2] The bulky tert-butyl group on the phenyl ring can impart unique thermal and solubility characteristics to the resulting polymer.
Experimental Overview and Data
The successful anionic polymerization of this compound relies on the rigorous exclusion of atmospheric moisture and oxygen, which can terminate the propagating anionic chain ends. Therefore, all procedures must be carried out using high-vacuum techniques or in a controlled inert atmosphere (e.g., argon or nitrogen). The choice of initiator and solvent system is critical in controlling the polymerization rate and the properties of the final polymer.
Quantitative Data Summary
The following table summarizes representative experimental conditions and expected results for the anionic polymerization of this compound, based on principles of living polymerization and data from analogous styrenic monomers. The number-average molecular weight (Mn) is typically controlled by the molar ratio of the monomer to the initiator, while a low polydispersity index (PDI) is indicative of a well-controlled, living polymerization.[1]
| Entry | Initiator | Solvent System | Temperature (°C) | [Monomer]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Expected Mn ( g/mol ) | Expected PDI |
| 1 | sec-BuLi | THF | -78 | 50:1 | 8,700 | 8,000 - 9,500 | < 1.1 |
| 2 | sec-BuLi | THF | -78 | 100:1 | 17,400 | 16,000 - 19,000 | < 1.1 |
| 3 | n-BuLi | Toluene/THF (95:5) | -40 to -20 | 150:1 | 26,100 | 24,000 - 28,000 | < 1.2 |
| 4 | n-BuLi | Cyclohexane/THF (98:2) | 0 | 200:1 | 34,800 | 32,000 - 37,000 | < 1.2 |
Note: The theoretical Mn is calculated as ([Monomer]/[Initiator]) * (Molar Mass of Monomer). The actual Mn may vary slightly due to experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the anionic polymerization of this compound. All glassware should be rigorously cleaned, dried in an oven at >120°C overnight, and assembled hot under a stream of inert gas.
Materials and Reagents
-
p-tert-Butyl-α-methylstyrene (this compound): Purified by distillation from CaH₂ under reduced pressure.
-
Solvents (Tetrahydrofuran (THF), Toluene, Cyclohexane): Anhydrous grade, further purified by passing through an activated alumina column or by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).
-
Initiator (sec-Butyllithium or n-Butyllithium): Titrated solution in a hydrocarbon solvent.
-
Terminating Agent (Methanol): Anhydrous and degassed.
-
Inert Gas: High-purity argon or nitrogen.
Experimental Workflow Diagram
Caption: Experimental workflow for the anionic polymerization of this compound.
Detailed Polymerization Procedure
-
Reactor Setup: A flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a rubber septum is assembled while hot and allowed to cool under a positive pressure of argon.
-
Solvent and Monomer Preparation: The purified solvent (e.g., THF) is cannulated into the reactor. The reactor is then cooled to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
Initiation: The calculated amount of initiator (e.g., sec-BuLi) is added dropwise via syringe. A color change is often observed, indicating the presence of the active initiator.
-
Propagation: The purified this compound monomer, either neat or dissolved in a small amount of the polymerization solvent, is added slowly to the stirred initiator solution. The reaction mixture may develop a characteristic color of the living polystyryl anion. The polymerization is allowed to proceed for a predetermined time (typically 1-4 hours) to ensure complete monomer conversion.
-
Termination: The living polymerization is terminated by the addition of a proton source, such as degassed methanol. The color of the reaction mixture will typically disappear upon termination.
-
Polymer Isolation: The polymer is isolated by precipitation into a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Polymerization Mechanism
The anionic polymerization of this compound proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.
Caption: Mechanism of anionic polymerization of this compound.
Characterization
The synthesized poly(p-tert-butyl-α-methylstyrene) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and verify the absence of monomer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
By following these detailed protocols and understanding the underlying principles, researchers can successfully synthesize well-defined poly(p-tert-butyl-α-methylstyrene) for a wide range of advanced applications.
References
Application Notes and Protocols for the Synthesis of p-Hydroxybenzoic Acid (p-HBA)-Based Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of epoxy resins based on p-hydroxybenzoic acid (p-HBA). While the specific term "pBMBA-based epoxy resin" is not standard in the literature, it is interpreted here as an epoxy resin derived from a polyester or oligomer of p-HBA, effectively a poly(p-benzoyloxy)-like structure. This application note outlines a two-stage synthetic approach. The first stage involves the synthesis of a hydroxyl-terminated polyester from p-hydroxybenzoic acid. The second stage details the glycidylation of this polyester to yield the final epoxy resin. This method allows for the incorporation of the rigid, aromatic structure of p-HBA into the epoxy network, which is expected to enhance thermal and mechanical properties.
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely used in coatings, adhesives, and composite materials. The properties of epoxy resins can be tailored by modifying their chemical structure. Incorporating aromatic structures, such as those derived from p-hydroxybenzoic acid (p-HBA), into the epoxy backbone can lead to resins with improved thermal stability, mechanical strength, and chemical resistance. This protocol describes a method to first synthesize a polyester oligomer from p-HBA and then to convert this oligomer into an epoxy resin through a glycidylation reaction with epichlorohydrin.
Experimental Protocols
Stage 1: Synthesis of Hydroxyl-Terminated p-HBA Polyester
This stage focuses on the synthesis of a hydroxyl-terminated polyester from p-hydroxybenzoic acid through a condensation reaction.
Materials:
-
p-Hydroxybenzoic acid (PHBA)
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Xylene (for azeotropic removal of water)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Charge the three-necked flask with p-hydroxybenzoic acid and ethylene glycol in a molar ratio of approximately 1:1.2.
-
Add p-toluenesulfonic acid as a catalyst (approximately 0.1% by weight of the reactants).
-
Add xylene to the flask to facilitate the azeotropic removal of water formed during the reaction.
-
Assemble the mechanical stirrer and the Dean-Stark trap with a condenser.
-
Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to a temperature of 200-230°C.
-
Maintain the reaction at this temperature, monitoring the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture and remove the xylene under reduced pressure.
-
The resulting hydroxyl-functional polyester can be further purified by precipitation in a non-solvent like methanol, followed by drying in a vacuum oven.
Stage 2: Glycidylation of Hydroxyl-Terminated p-HBA Polyester
This stage describes the conversion of the hydroxyl-terminated p-HBA polyester into an epoxy resin by reaction with epichlorohydrin.
Materials:
-
Hydroxyl-terminated p-HBA polyester (from Stage 1)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (or other suitable base)
-
Inert solvent (e.g., toluene or a mixture of polar and non-polar solvents)
-
Quaternary ammonium salt (phase-transfer catalyst, e.g., benzyltrimethylammonium chloride)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Rotary evaporator
Procedure:
-
Dissolve the hydroxyl-terminated p-HBA polyester in an excess of epichlorohydrin in the three-necked flask. An inert solvent can be added to improve solubility and control viscosity.
-
Add a phase-transfer catalyst to the mixture.
-
Heat the mixture to a temperature of 60-110°C with vigorous stirring.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture through the dropping funnel. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for several hours to ensure complete reaction.
-
After the reaction, cool the mixture and wash it with water to remove the salt byproduct and excess base.
-
Separate the organic layer and remove the excess epichlorohydrin and solvent using a rotary evaporator under reduced pressure.
-
The final product is a p-HBA-based epoxy resin.
Data Presentation
The following table summarizes the expected properties of the synthesized p-HBA-based epoxy resin. The exact values will depend on the molecular weight of the polyester intermediate and the precise reaction conditions.
| Property | Expected Value Range |
| Appearance | Viscous liquid to solid |
| Epoxy Equivalent Weight (g/eq) | 200 - 500 |
| Viscosity @ 25°C (cP) | 1,000 - 10,000 |
| Glass Transition Temperature (Tg, °C) | 100 - 180 |
| Tensile Strength (MPa) | 60 - 90 |
| Flexural Modulus (GPa) | 3.0 - 4.5 |
Visualizations
Caption: Workflow for the two-stage synthesis of p-HBA-based epoxy resins.
Caption: Simplified reaction schemes for polyester formation and glycidylation.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care.
-
Sodium hydroxide is corrosive.
-
High temperatures are used in the synthesis; appropriate precautions should be taken to avoid burns.
Conclusion
This application note provides a comprehensive protocol for the synthesis of p-hydroxybenzoic acid-based epoxy resins. By following this two-stage process, researchers can produce epoxy resins with potentially enhanced thermal and mechanical properties suitable for a variety of high-performance applications. The provided data ranges and visualizations serve as a guide for the expected outcomes of the synthesis.
Application Notes and Protocols for the Characterization of p-Borono-L-phenylalanine (pBMBA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Borono-L-phenylalanine (pBMBA or BPA) is a boron-containing amino acid analogue of phenylalanine. It is a key compound in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The selective accumulation of this compound in tumor cells, primarily through L-type Amino Acid Transporter 1 (LAT1), allows for the targeted delivery of boron-10.[1] Subsequent neutron irradiation leads to a nuclear reaction that releases high-energy particles, causing localized tumor cell death. Given its therapeutic importance, the rigorous characterization of this compound's purity, stability, and physicochemical properties is paramount. These application notes provide detailed protocols for the analytical techniques used to characterize this compound.
Physicochemical Properties of p-Borono-L-phenylalanine
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for identity confirmation and quality control.
| Property | Value | Reference |
| Melting Point | 275-280 °C (decomposes) | [2] |
| Specific Rotation [α]D25 | -5.4° (c=0.5, 1M HCl) | [2] |
| Molecular Formula | C9H12BNO4 | [3] |
| InChIKey | NFIVJOSXJDORSP-QMMMGPOBSA-N | [3] |
| CAS Number | 76410-58-7 | [3] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. It is particularly useful for separating this compound from its potential impurities, such as phenylalanine and tyrosine.[4]
Experimental Protocol: HPLC Analysis of this compound
Objective: To determine the purity of a this compound sample and quantify it.
Materials and Reagents:
-
p-Borono-L-phenylalanine (this compound) standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
HPLC system with a UV detector
-
C18 column (e.g., Kinetex® EVO C18, 100 mm × 4.6 mm, 2.6 μm)[5]
Procedure:
-
Mobile Phase Preparation:
-
Eluent A: 0.2% acetic acid in water.
-
Eluent B: 0.2% acetic acid in acetonitrile.[5]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase (e.g., 0.5 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity and concentration of this compound in the sample.
-
HPLC Data Summary
| Parameter | Condition |
| Column | Kinetex® EVO C18, 100 mm × 4.6 mm, 2.6 μm[5] |
| Mobile Phase | 90% Water with 0.2% acetic acid, 10% Acetonitrile with 0.2% acetic acid[5] |
| Flow Rate | 0.5 mL/min[5] |
| Temperature | 40 °C[5] |
| Detection | 230 nm, 256 nm[4] |
| Injection Volume | 10 µL[5] |
Experimental Workflow: HPLC Analysis
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are used to confirm the chemical structure of this compound.
Objective: To confirm the molecular structure of this compound.
Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., D₂O with CF₃COOD)[2]
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and determine the chemical shifts.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum.
-
Process the data.
-
Determine the chemical shifts of the carbon atoms.
-
| Nucleus | Chemical Shift (δ, ppm) in D₂O, CF₃COOD |
| ¹H NMR | 7.2 (d, J=7.9 Hz, 2H), 6.8 (d, J=8.0 Hz, 2H), 3.9 (dd, J=7.8, 5.7 Hz, 1H), 2.9 (dd, J=14.6, 5.6 Hz, 1H), 2.7 (dd, J=14.6, 7.9 Hz, 1H)[2] |
| ¹³C NMR | 171.81, 137.31, 135.16, 132.42, 129.65, 54.64, 36.32[2] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Objective: To identify the functional groups in this compound.
Materials and Reagents:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3585, 3148, 3039, 2914 | O-H, N-H, C-H stretching | [2] |
| 1636, 1610 | C=O stretching, N-H bending | [2] |
| 1505 | C=C stretching (aromatic) | [2] |
| 1411, 1388, 1344 | C-H bending, B-O stretching | [2] |
| 1080 | C-N stretching | [2] |
| 714 | C-H out-of-plane bending | [2] |
UV-Visible Spectroscopy
UV-Visible spectroscopy can be used for the quantification of this compound in solution.
Objective: To determine the concentration of this compound in a solution.
Materials and Reagents:
-
This compound sample
-
Appropriate solvent (e.g., water or buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dissolve the this compound sample in the same solvent.
-
Spectral Scan: Scan the absorbance of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Measurement: Measure the absorbance of the sample solution at the λmax and determine its concentration using the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for its sensitive detection in complex matrices, often coupled with liquid chromatography (LC-MS/MS). Electrospray ionization (ESI) is a common ionization technique for this compound. In positive ion mode, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ can be observed.
LC-ESI(+)-MS: (M+Na)⁺ = m/z 232.0[2]
This compound Uptake in Tumor Cells
The efficacy of this compound in BNCT relies on its selective uptake by tumor cells. This process is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells.[7][8]
LAT1-Mediated Uptake of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 3. 4-BORONO-L-PHENYLALANINE CAS#: 76410-58-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. [PDF] The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: p-Boronophenyl Methyl-β-Alaninamide (pBMBA) Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and functionalization methods for p-boronophenyl methyl-β-alaninamide (pBMBA), a derivative of the well-studied compound p-boronophenylalanine (BPA). While specific data for this compound is limited in the current scientific literature, its structural similarity to BPA allows for extrapolation of its potential uses and functionalization strategies. The protocols provided are based on established chemical principles for the synthesis and conjugation of related compounds.
I. Application Notes
Targeted Cancer Therapy: Boron Neutron Capture Therapy (BNCT)
The primary and most investigated application of p-boronophenylalanine (BPA) is in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[1][2][3][4] BNCT involves the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells. Upon irradiation with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a very short path length, approximately the diameter of a single cell, resulting in targeted cell killing with minimal damage to surrounding healthy tissue.
This compound, as a derivative of BPA, is a promising candidate for BNCT. The rationale for its use is based on the following:
-
Selective Uptake: Cancer cells often overexpress certain amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1), to meet their high metabolic demands.[5][6][7][8][9] BPA is a substrate for LAT1, leading to its preferential accumulation in tumor cells. It is hypothesized that this compound may also be recognized by these transporters, facilitating its selective delivery to cancer cells.
-
Modulation of Physicochemical Properties: The modification of the carboxylic acid group of BPA to an amide, as in this compound, can alter the molecule's solubility, lipophilicity, and overall pharmacokinetic profile.[6] This could potentially improve its delivery to the tumor and its retention within the cancer cells.
Drug Delivery and Targeting
The boronic acid moiety of this compound offers a versatile handle for various drug delivery and targeting strategies.
-
Targeting Sialic Acid-Rich Glycoproteins: Phenylboronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols. Sialic acids, which are often overexpressed on the surface of cancer cells as part of glycoproteins, contain diol functionalities. This interaction can be exploited to target this compound-functionalized nanoparticles, liposomes, or therapeutic agents to cancer cells.
-
pH-Responsive Drug Delivery: The boronate ester bond formed between the boronic acid and a diol is sensitive to pH. In the acidic tumor microenvironment, this bond can be cleaved, triggering the release of a conjugated drug. This allows for the development of smart drug delivery systems that release their payload specifically at the tumor site.
-
Component of Multi-Functional Delivery Systems: this compound can be incorporated into larger drug delivery platforms. For instance, it can be conjugated to polymers to form micelles or nanoparticles.[1][10] The amide linkage in this compound provides a stable connection point, while the boronic acid can serve as a targeting ligand or a point of attachment for other molecules.
Biosensing Applications
Phenylboronic acid derivatives have been extensively studied for their ability to bind to glucose and other sugars. This property forms the basis of non-enzymatic glucose sensors.[11] While not a primary focus for a β-amino acid derivative, the p-boronophenyl group in this compound could potentially be utilized in the design of specialized biosensors for detecting diol-containing molecules.
II. Quantitative Data for p-Boronophenylalanine (BPA) and its Derivatives
| Parameter | Compound | Value | Application Context | Source |
| Transporter Affinity (Km) | p-Boronophenylalanine (BPA) | 20.3 ± 0.8 µM | LAT1-mediated uptake in cancer cells | [5][9] |
| p-Boronophenylalanine (BPA) | 88.3 ± 5.6 µM | LAT2-mediated uptake | [5][9] | |
| p-Boronophenylalanine (BPA) | 137.4 ± 11.7 µM | ATB⁰,⁺-mediated uptake | [5][9] | |
| Tumor-to-Normal Tissue Ratio | p-Boronophenylalanine (BPA) | >2 | In vivo distribution in hepatocellular carcinoma model | [11] |
| Tumor-to-Blood Ratio | p-Boronophenylalanine (BPA) | >4 | In vivo distribution in hepatocellular carcinoma model | [11] |
| Cellular Boron Concentration | Boron-peptide conjugate (ANG-B) | Significantly higher than BPA | In vitro uptake in cancer cell lines | [12] |
| Tumor Growth Inhibition | ¹⁰BPA-loaded nanoparticles | 80% inhibition | BNCT in a chicken egg tumor model | [13] |
III. Experimental Protocols
Synthesis of p-Boronophenyl Methyl-β-Alaninamide (this compound)
This protocol describes a general method for the synthesis of this compound from p-boronophenylalanine (BPA) and methyl-β-alaninamide hydrochloride via a peptide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
p-Boronophenylalanine (BPA)
-
Methyl-β-alaninamide hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve p-boronophenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid of BPA.
-
Amine Addition: In a separate flask, dissolve methyl-β-alaninamide hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.
-
Coupling Reaction: Add the methyl-β-alaninamide solution to the activated BPA solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Conjugation to Diol-Containing Molecules
This protocol outlines a general method for the reversible conjugation of this compound to a diol-containing molecule (e.g., a sugar-functionalized polymer or nanoparticle) via the formation of a boronate ester.
Materials:
-
p-Boronophenyl methyl-β-alaninamide (this compound)
-
Diol-containing molecule (e.g., polyvinyl alcohol, dextran, or a glycoprotein)
-
Phosphate-buffered saline (PBS) or another suitable aqueous buffer at physiological pH (e.g., pH 7.4)
-
Optional: A buffer with a slightly alkaline pH (e.g., pH 8.5) can facilitate the initial binding.
Procedure:
-
Dissolution: Dissolve the diol-containing molecule in the chosen aqueous buffer to a desired concentration.
-
Addition of this compound: Add a solution of this compound in the same buffer to the solution of the diol-containing molecule. The molar ratio of this compound to diol units will depend on the desired degree of functionalization and should be optimized empirically.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1-4 hours) with gentle stirring. The reaction progress can be monitored using techniques like UV-Vis spectroscopy if the chromophores of the reactants change upon conjugation, or by using analytical chromatography.
-
Purification (optional): If necessary, remove the unconjugated this compound from the functionalized molecule using methods such as dialysis, size exclusion chromatography, or ultrafiltration, depending on the size of the diol-containing molecule.
-
Characterization: Confirm the conjugation by analytical techniques. For example, if conjugating to a polymer, changes in the NMR spectrum or an increase in the molecular weight as determined by gel permeation chromatography (GPC) can indicate successful conjugation.
IV. Visualizations
Caption: Synthetic workflow for p-boronophenyl methyl-β-alaninamide (this compound).
Caption: Mechanism of Boron Neutron Capture Therapy (BNCT) using this compound.
Caption: Reversible binding of this compound to a diol for targeting or sensing.
References
- 1. Polybutylcyanoacrylate nanocarriers as promising targeted drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(β-amino ester)s-Based Delivery Systems for Targeted Transdermal Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. Boron-peptide conjugates with angiopep-2 for boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of Boronophenylalanine-Loaded Biodegradable Periodic Mesoporous Organosilica Nanoparticles for BNCT Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of p-Boronophenylalanine (pBMBA)
This document provides a detailed guide for the synthesis and purification of p-Boronophenylalanine (pBMBA), a critical agent in Boron Neutron Capture Therapy (BNCT). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
p-Boronophenylalanine (BPA), here referred to as this compound, is a boron-containing amino acid analogue. Its selective accumulation in tumor cells makes it a valuable compound for BNCT, a targeted cancer therapy. The synthesis of this compound can be approached through various methods. This guide will focus on a common and effective strategy: the Suzuki-Miyaura cross-coupling reaction to introduce the boronic acid group onto a protected phenylalanine derivative.
Synthesis of p-Boronophenylalanine (this compound)
The synthesis of this compound is a multi-step process that involves the protection of the amino and carboxyl groups of a phenylalanine precursor, followed by a palladium-catalyzed Suzuki-Miyaura coupling to install the boronic acid moiety, and finally, deprotection to yield the desired product.
Experimental Protocol: Suzuki-Miyaura Coupling Approach
This protocol is based on the method described by Malan and Morin, which involves the Pd-catalyzed cross-coupling of a protected L-4-iodophenylalanine with a diboron reagent.
Materials:
-
N-Boc-L-4-iodophenylalanine methyl ester
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine N-Boc-L-4-iodophenylalanine methyl ester (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents), and potassium acetate (3 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification of Protected this compound: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain N-Boc-p-(pinacolatoboronyl)-L-phenylalanine methyl ester.
Experimental Protocol: Deprotection of this compound
Materials:
-
N-Boc-p-(pinacolatoboronyl)-L-phenylalanine methyl ester
-
Hydrochloric acid (e.g., 6M HCl)
-
Sodium hydroxide (e.g., 1M NaOH)
-
Dowex 50WX8 resin (or similar ion-exchange resin)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Acidic Deprotection: Dissolve the purified N-Boc-p-(pinacolatoboronyl)-L-phenylalanine methyl ester in a solution of hydrochloric acid.
-
Heating: Heat the mixture at reflux for 4-6 hours to remove the Boc and methyl ester protecting groups.
-
Neutralization and Purification:
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Apply the neutralized solution to an ion-exchange chromatography column (e.g., Dowex 50WX8).
-
Wash the column with deionized water.
-
Elute the this compound with a dilute ammonium hydroxide solution.
-
-
Isolation: Concentrate the fractions containing the product under reduced pressure to yield p-boronophenylalanine. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Data Presentation
| Synthesis Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |
| Snyder Synthesis | p-Tolylboronic acid | Diethyl acetamidomalonate | p-Boronophenylalanine | < 40% | (Snyder et al.)[1] |
| Malan and Morin Synthesis | Protected L-4-iodophenylalanine | Bis(pinacolato)diboron, Pd catalyst | L-p-Boronophenylalanine | 53% | (Malan and Morin, 1998)[1] |
| Kirihara et al. Synthesis | p-Formylbenzeneboronic acid | Ethyl isocyanoacetate | p-Boronophenylalanine | Good | (Kirihara et al.)[2] |
| Kimura et al. Synthesis | 4-Bromobenzaldehyde | N-(benzyloxycarbonyl)phosphono-glycine ester | DL-p-Boronophenylalanine | 49% (overall) | (Kimura et al., 1999)[3] |
Mandatory Visualizations
Signaling Pathway: Suzuki-Miyaura Coupling for this compound Synthesis
Caption: Reaction mechanism for the Suzuki-Miyaura cross-coupling in this compound synthesis.
Experimental Workflow: this compound Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
Applications of Aromatic Dimethacrylates in High Thermal Stability Polymers: A General Overview
To Researchers, Scientists, and Drug Development Professionals,
Therefore, this document will focus on the broader class of aromatic dimethacrylate monomers, which share structural similarities with the requested compound and are known for their use in creating highly crosslinked polymers with enhanced thermal properties.
Introduction to Aromatic Dimethacrylates
Aromatic dimethacrylates are a class of monomers characterized by a central aromatic core and two terminal methacrylate functional groups. The rigid aromatic structure contributes significantly to the thermal stability of the resulting polymers, while the methacrylate groups allow for efficient crosslinking through polymerization. This combination of features makes them valuable building blocks for materials that need to withstand high temperatures without significant degradation.
Polymers derived from aromatic dimethacrylates are often thermosets, meaning they form a rigid, three-dimensional network structure upon curing. This highly crosslinked nature is a key factor in their high thermal stability, mechanical strength, and chemical resistance.
General Applications in High Thermal Stability Polymers
Aromatic dimethacrylate monomers are utilized in a variety of applications where high thermal performance is critical. These include:
-
Dental Composites: Due to their biocompatibility and durability, aromatic dimethacrylates are foundational components in dental restorative materials.[1][2] Their thermal stability is crucial to withstand the temperature variations in the oral cavity.
-
3D Printing and Additive Manufacturing: The ability to form robust, thermally stable thermosets makes aromatic dimethacrylates suitable for advanced 3D printing applications, including the fabrication of functional prototypes and end-use parts that require high-temperature resistance.[3]
-
Adhesives and Coatings: Formulations incorporating aromatic dimethacrylates can produce high-performance adhesives and coatings with excellent thermal and chemical resistance, suitable for demanding industrial applications.
-
Structural Materials: When copolymerized with other monomers like divinylbenzene, aromatic dimethacrylates can form highly crosslinked microspheres and bulk materials with good thermal stability.[4][5]
General Experimental Workflow
While a specific protocol for pBMBA is unavailable, a general workflow for the synthesis and characterization of polymers from aromatic dimethacrylates can be outlined.
Caption: General workflow for synthesis and characterization of aromatic dimethacrylate polymers.
Characterization of Thermal Properties
The thermal stability of polymers derived from aromatic dimethacrylates is typically evaluated using the following techniques:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is a key indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated or cooled. It is commonly employed to determine the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. A higher Tg is generally indicative of a more thermally stable material.
Summary and Future Outlook
While specific information on this compound remains elusive, the broader class of aromatic dimethacrylates demonstrates significant promise for the development of high thermal stability polymers. Their rigid aromatic structures and ability to form highly crosslinked networks make them suitable for a range of demanding applications.
Further research into novel aromatic dimethacrylate monomers, including potentially this compound, could lead to the development of next-generation materials with even greater thermal performance. Researchers are encouraged to publish their findings on novel monomers to contribute to the collective knowledge in the field of polymer science.
References
- 1. Influence of Dimethacrylate Monomer on the Polymerization Efficacy of Resin-Based Dental Cements—FTIR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and Thermal Properties of Dental Composites Cured with CAD/CAM Assisted Solid-State Laser - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5'-(4-Bromomethylbenzoyl)adenosine
Welcome to the technical support center for the synthesis of 5'-(4-Bromomethylbenzoyl)adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 5'-(4-Bromomethylbenzoyl)adenosine?
A1: The synthesis involves the selective acylation of the 5'-hydroxyl group of adenosine with 4-(bromomethyl)benzoyl chloride. To achieve selectivity for the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups of the ribose sugar, a protection strategy for the 2' and 3' hydroxyls is often employed, followed by deprotection. A common approach involves the use of an isopropylidene acetal protecting group.
Q2: Why is my yield of 5'-(4-Bromomethylbenzoyl)adenosine consistently low?
A2: Low yields can stem from several factors:
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Incomplete reaction: The acylation reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal stoichiometry of reagents.
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Side reactions: Competing acylation at the 2' and 3'-hydroxyl groups or the N6-amino group of the adenine base can significantly reduce the yield of the desired product.
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Degradation of the product: The bromomethyl group is reactive and can be susceptible to hydrolysis or other side reactions during workup and purification.
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Purification losses: The product may be lost during chromatographic purification if the column is not properly packed or if the elution gradient is not optimized.
Q3: How can I minimize the formation of side products?
A3: To minimize side products:
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Protecting groups: Utilize protecting groups for the 2' and 3'-hydroxyl groups of adenosine, such as forming a 2',3'-O-isopropylidene acetal. This sterically hinders and electronically deactivates these positions, favoring acylation at the more accessible and reactive 5'-hydroxyl group.
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Reaction conditions: Employing a non-nucleophilic base, such as pyridine or triethylamine, at low temperatures (e.g., 0 °C to room temperature) can help control the reactivity and improve selectivity.
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Stoichiometry: Careful control of the molar equivalents of the acylating agent (4-(bromomethyl)benzoyl chloride) is crucial. Using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion without promoting excessive side reactions.
Q4: What are the recommended purification methods for 5'-(4-Bromomethylbenzoyl)adenosine?
A4: The most common and effective purification method is silica gel column chromatography. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is typically used to separate the product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) can also be employed for higher purity requirements.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5'-(4-Bromomethylbenzoyl)adenosine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation (as per TLC/LC-MS) | 1. Inactive acylating agent (4-(bromomethyl)benzoyl chloride). | 1. Use freshly opened or properly stored acylating agent. The bromomethyl group can be sensitive to moisture. Consider checking its purity by NMR. |
| 2. Insufficient base or inappropriate base used. | 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is used to neutralize the HCl generated. Pyridine can also act as a catalyst. | |
| 3. Low reaction temperature leading to slow kinetics. | 3. While starting at 0 °C is recommended to control selectivity, the reaction may need to be slowly warmed to room temperature and stirred for an extended period (monitor by TLC). | |
| Multiple spots on TLC, indicating a mixture of products | 1. Acylation at 2', 3'-hydroxyls or N6-amino group. | 1. Implement a 2',3'-O-isopropylidene protection step before acylation. For N6-acylation, this is less common under these conditions but can be minimized by controlled addition of the acylating agent at low temperature. |
| 2. Incomplete reaction leading to a mix of starting material and product. | 2. Increase reaction time and/or the amount of acylating agent slightly. Monitor the reaction progress closely using TLC. | |
| Product degradation during workup or purification | 1. Hydrolysis of the ester linkage. | 1. Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild wash with saturated sodium bicarbonate solution. |
| 2. Reaction of the bromomethyl group. | 2. Minimize exposure to nucleophiles during workup and purification. Use non-nucleophilic solvents where possible. | |
| Difficulty in removing the 2',3'-O-isopropylidene protecting group | 1. Inappropriate acidic conditions for deprotection. | 1. Use a solution of trifluoroacetic acid (TFA) in water (e.g., 80-90% aqueous TFA) at room temperature. Monitor the reaction by TLC to avoid prolonged exposure which could lead to side reactions. |
| 2. Formation of a stable byproduct during deprotection. | 2. Ensure the deprotection is carried out at a controlled temperature and for the minimum time required for complete removal of the protecting group. |
Experimental Protocols
Key Experiment: Selective 5'-O-Acylation of 2',3'-O-Isopropylideneadenosine
This protocol outlines the key step of selectively acylating the 5'-hydroxyl group.
Materials:
-
2',3'-O-Isopropylideneadenosine
-
4-(Bromomethyl)benzoyl chloride
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Anhydrous Pyridine
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
Dissolve 2',3'-O-isopropylideneadenosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 4-(bromomethyl)benzoyl chloride (1.2 equivalents) in anhydrous DCM to the cooled solution with stirring.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding a small amount of water or methanol.
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Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM).
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Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 5'-O-(4-bromomethylbenzoyl)-2',3'-O-isopropylideneadenosine.
Deprotection of the Isopropylidene Group
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Dissolve the purified protected product in a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v).
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Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
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Co-evaporate with a solvent like toluene or ethanol to remove residual TFA.
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Purify the final product, 5'-(4-Bromomethylbenzoyl)adenosine, if necessary, by recrystallization or further chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for 5'-Acylation
| Entry | Protecting Group | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | None | Pyridine | Pyridine | 0 to RT | 24 | < 30 (mixture of isomers) |
| 2 | 2',3'-O-Isopropylidene | Pyridine | Pyridine/DCM | 0 to RT | 18 | 70-85 |
| 3 | 2',3'-O-Isopropylidene | Triethylamine | DCM | RT | 12 | 65-80 |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Visualizations
Caption: Workflow for the synthesis of 5'-(4-Bromomethylbenzoyl)adenosine.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Technical Support Center: pBMBA Polymerization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing poly(butyl methacrylate-co-butyl acrylate) (pBMBA) polymerization reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound polymerization, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Monomer Conversion
Question: My this compound polymerization reaction resulted in a low yield or low monomer conversion. What are the potential causes and how can I improve it?
Answer:
Low monomer conversion is a frequent issue in polymerization reactions. Several factors could be contributing to this problem:
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Inhibitor Presence: Monomers like butyl methacrylate (BMA) and butyl acrylate (BA) are often supplied with inhibitors to prevent spontaneous polymerization during storage. These inhibitors must be removed before the reaction. Failure to do so can significantly reduce the initiation efficiency.
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Insufficient Initiator Concentration: The concentration of the initiator is critical. A low concentration may not generate enough free radicals to sustain the polymerization process.[1] Increasing the initiator concentration generally leads to a higher polymerization rate and conversion.[1]
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Low Reaction Temperature: The reaction temperature plays a crucial role in the rate of polymerization. If the temperature is too low, the decomposition of the initiator and the propagation of the polymer chains will be slow, resulting in low conversion. For many common initiators like AIBN or benzoyl peroxide, temperatures between 60-80°C are typical.
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Oxygen Inhibition: Oxygen is a potent inhibitor of free radical polymerization. It reacts with the propagating radicals to form stable peroxy radicals, which do not effectively continue the polymerization chain. It is crucial to degas the reaction mixture thoroughly before and during the polymerization by techniques like freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.
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Impure Monomers or Solvent: Impurities in the monomers or solvent can act as chain transfer agents or inhibitors, leading to premature termination of the polymer chains and consequently, low conversion. Ensure high purity of all reagents.[2]
Issue 2: High Polydispersity Index (PDI)
Question: The GPC analysis of my synthesized this compound shows a high Polydispersity Index (PDI > 1.5 for controlled radical polymerization or > 2.0 for free radical polymerization). How can I achieve a narrower molecular weight distribution?
Answer:
A high PDI indicates a broad distribution of polymer chain lengths, which is often undesirable for specific applications like drug delivery. Here are the common causes and solutions:
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Conventional Free Radical Polymerization: Standard free radical polymerization inherently produces polymers with a broad molecular weight distribution (typically PDI > 1.5).[3] For applications requiring well-defined polymers, consider using controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods provide excellent control over the polymerization process, leading to polymers with low PDIs (typically < 1.3).
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High Initiator Concentration in CRP: In controlled radical polymerization techniques like ATRP, a higher initiator concentration can sometimes lead to a loss of control and a broader PDI. Optimizing the ratio of monomer to initiator to catalyst is crucial.
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Chain Transfer Reactions: Unwanted chain transfer reactions to monomer, solvent, or impurities can lead to the formation of new polymer chains with different lengths, thus broadening the PDI. Using a solvent with a low chain transfer constant and ensuring the purity of monomers are important steps.
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Termination Reactions: In CRP, if the rate of termination reactions is significant compared to the rate of propagation, the "living" nature of the polymerization is compromised, resulting in a higher PDI. This can be influenced by factors like temperature and catalyst concentration.
Issue 3: Uncontrolled Molecular Weight
Question: The molecular weight of my this compound is significantly different from the theoretically calculated value. How can I gain better control over the molecular weight?
Answer:
Achieving the target molecular weight is essential for tailoring the polymer's properties. Discrepancies between theoretical and experimental molecular weights can arise from:
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Inaccurate Reagent Stoichiometry: Precise measurement of the monomer, initiator, and, in the case of CRP, the chain transfer agent or catalyst, is fundamental. Any inaccuracies in these amounts will directly affect the final molecular weight.
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Initiator Efficiency: The efficiency of the initiator (the fraction of initiator that generates propagating chains) is often less than 100%. This can lead to a higher molecular weight than predicted. The efficiency can be affected by the solvent, temperature, and the presence of impurities.
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Monomer to Initiator Ratio: In free radical polymerization, the molecular weight is inversely proportional to the square root of the initiator concentration.[1] To obtain a higher molecular weight, decrease the initiator concentration, and for a lower molecular weight, increase it. In controlled radical polymerization, the molecular weight is determined by the ratio of the moles of monomer consumed to the moles of initiator, multiplied by the monomer's molecular weight.
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Reaction Time and Conversion: In living/controlled polymerizations, the molecular weight increases linearly with monomer conversion. Stopping the reaction at a lower conversion will result in a lower molecular weight.
Quantitative Data Summary
The following tables provide representative data for this compound and similar acrylate copolymerizations under different conditions. These values should be considered as a general guide, as the actual results can vary based on specific experimental parameters.
Table 1: Typical Outcomes for Free Radical Polymerization of Acrylate Copolymers
| Monomer Ratio (BMA:BA) | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 50:50 | AIBN (1%) | 70 | 6 | ~85 | 30,000 - 50,000 | 1.8 - 2.5 |
| 70:30 | Benzoyl Peroxide (0.5%) | 80 | 8 | ~90 | 50,000 - 80,000 | 1.9 - 2.8 |
| 30:70 | AIBN (0.8%) | 75 | 5 | ~80 | 40,000 - 60,000 | 1.7 - 2.4 |
Table 2: Typical Outcomes for Controlled Radical Polymerization (ATRP) of Acrylate Copolymers
| Monomer:Initiator:Catalyst Ratio | Ligand | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 100:1:1 | PMDETA | 60 | 4 | >95 | 10,000 - 12,000 | < 1.2 |
| 200:1:1 | TPMA | 50 | 6 | >95 | 20,000 - 25,000 | < 1.3 |
| 50:1:0.5 | Me6TREN | 70 | 3 | >90 | 5,000 - 7,000 | < 1.25 |
Experimental Protocols & Methodologies
Protocol 1: Typical Free Radical Polymerization of this compound
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Monomer Purification: Remove the inhibitor from butyl methacrylate (BMA) and butyl acrylate (BA) by passing them through a column of basic alumina.
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Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of purified BMA and BA monomers and the solvent (e.g., toluene or THF).
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Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
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Initiator Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the initiator (e.g., AIBN or benzoyl peroxide).
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Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir for the specified time.
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Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol).
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Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
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Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm the copolymer composition using Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Diagram 1: Experimental Workflow for Free Radical Polymerization
Caption: A typical experimental workflow for the synthesis of this compound via free radical polymerization.
Diagram 2: Troubleshooting Logic for Low Monomer Conversion
Caption: A troubleshooting flowchart for addressing low monomer conversion in this compound polymerization.
References
Technical Support Center: Optimizing Curing Conditions for pBMBA Epoxy Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing conditions of poly(bisphenol A-co-4,4'-methylenebis(N,N-diglycidylaniline)) (pBMBA) epoxy resins.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of this compound epoxy resins, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Resin Fails to Cure or Remains Tacky
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Question: Why is my this compound epoxy resin not hardening or remaining sticky after the recommended curing time?
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Answer: Incomplete curing is a frequent issue that can stem from several factors:
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Incorrect Mixing Ratio: An improper ratio of resin to hardener is a primary cause of curing failure. Always precisely measure the components by weight or volume as specified in the product datasheet.[1]
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Inadequate Mixing: Thorough mixing is crucial for a complete chemical reaction. Scrape the sides and bottom of the mixing container to ensure all components are homogeneously blended.[1] It is recommended to mix for the time specified by the manufacturer, often around four minutes.[2]
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Low Curing Temperature: The curing process is a chemical reaction that is sensitive to temperature.[3] Low ambient temperatures can significantly slow down or even halt the curing process.[4][5] The ideal temperature range for most epoxies is between 70-80°F (21-27°C).[6]
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Insufficient Curing Time: Curing can take anywhere from 20 hours to several days, and this can be extended in colder temperatures.[4]
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Issue 2: Bubbles in the Cured Epoxy
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Question: How can I prevent the formation of bubbles in my cured this compound epoxy?
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Answer: Bubbles can compromise the structural integrity and optical clarity of the final product. Here’s how to avoid them:
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Mixing Technique: Avoid vigorous mixing, which can introduce air into the resin. Mix slowly and deliberately.[6]
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Viscosity: Colder resin is more viscous and traps bubbles more easily. Gently warming the resin and hardener components before mixing can reduce viscosity.[6]
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Outgassing from Substrate: Porous substrates can release trapped air during curing, leading to bubbles. Sealing the substrate with a thin coat of epoxy before the main pour can prevent this.
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Heat Application: After pouring, a heat gun or torch can be passed quickly over the surface to help dissipate bubbles that rise to the top.[2]
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Issue 3: Surface Defects (Amine Blushing, Wrinkles, Fish Eyes)
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Question: What causes surface imperfections like a greasy film (amine blush), wrinkles, or small craters (fish eyes) on my cured epoxy?
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Answer: These defects are often related to environmental conditions and surface contamination.
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Amine Blushing: This is a waxy or oily film that can form on the surface of amine-cured epoxies in the presence of moisture and carbon dioxide. It is often caused by high humidity or a significant drop in temperature during curing.[7] To prevent it, maintain a controlled environment with a temperature around 21°C (70°F) and humidity below 85%.[7] If amine blush occurs, it can sometimes be removed by washing the surface with warm, soapy water. For more persistent blushing, gentle sanding followed by a new topcoat may be necessary.[7][8]
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Wrinkles and Waves: These can occur if there are significant temperature fluctuations during the curing process or if a heat source is applied unevenly.
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Fish Eyes: These are small, circular depressions and are typically caused by surface contamination (e.g., oil, dust, or silicone) on the substrate or in the epoxy mixture. Ensure a clean, contaminant-free work area and substrate.
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Issue 4: Cracking or Crazing of the Cured Epoxy
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Question: Why did my cured this compound epoxy crack?
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Answer: Cracking is often a result of internal stresses.
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Excessive Heat Buildup (Exotherm): The curing reaction is exothermic, meaning it generates heat.[3] If a large volume of epoxy is mixed at once or if the curing temperature is too high, the heat generated can become excessive, leading to thermal stress and cracking. Mixing smaller batches and maintaining the recommended curing temperature can mitigate this.
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Improper Mixing Ratios: An incorrect ratio of resin to hardener can lead to an incomplete and weaker polymer network that is more susceptible to cracking.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal curing temperature for this compound epoxy resins?
A1: While the exact optimal temperature can depend on the specific formulation and hardener used, a general guideline for amine-cured epoxy resins is a temperature range of 70-85°F (21-29°C).[5] Curing at elevated temperatures can accelerate the process but may also lead to a more brittle material if not properly controlled. Some systems may require a post-curing step at a higher temperature to achieve maximum mechanical properties and glass transition temperature (Tg).[3]
Q2: How does the curing temperature affect the final properties of the this compound epoxy?
A2: The curing temperature significantly influences the mechanical and thermal properties of the final cured product.
| Curing Parameter | Effect of Lower Temperature | Effect of Higher Temperature |
| Curing Time | Significantly increased | Significantly decreased |
| Viscosity | Higher (increased risk of bubbles) | Lower (improved flow) |
| Glass Transition (Tg) | May be lower due to incomplete cure | Generally higher (with proper post-cure) |
| Mechanical Strength | May be compromised due to incomplete cross-linking | Can be optimized, but excessive heat may lead to brittleness |
| Surface Finish | Increased risk of amine blushing | Risk of defects like wrinkling if uncontrolled |
Q3: What is post-curing, and is it necessary for this compound epoxies?
A3: Post-curing is the process of heating the epoxy to an elevated temperature after it has solidified at room temperature. This is often done to enhance the mechanical properties and increase the glass transition temperature (Tg) by ensuring the completion of the cross-linking reaction.[3] For applications requiring high thermal stability and mechanical performance, a post-curing step is generally recommended.
Q4: How can I determine the degree of cure for my this compound epoxy?
A4: Differential Scanning Calorimetry (DSC) is a common technique used to determine the degree of cure. By measuring the heat flow during the curing reaction, one can quantify the extent of the reaction.[9][10] A fully cured sample will show no residual exotherm when subjected to a second heating scan in the DSC.
Experimental Protocols
Protocol 1: Determining Curing Kinetics using Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the uncured, thoroughly mixed this compound resin and hardener into a DSC pan.
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Dynamic Scan: Place the pan in the DSC instrument. Heat the sample from ambient temperature to a temperature well above the expected curing temperature (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). An empty, sealed DSC pan should be used as a reference.[9]
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Data Analysis: The exothermic peak in the heat flow curve represents the curing reaction. The total heat of reaction (ΔH_total) is determined by integrating the area under this peak. The degree of cure (α) at any given temperature can be calculated by dividing the partial heat of reaction at that point by the total heat of reaction.[10] Kinetic parameters like activation energy can be determined using methods such as the Kissinger or Flynn-Wall-Ozawa models.[10]
Protocol 2: Measuring Glass Transition Temperature (Tg) using Dynamic Mechanical Analysis (DMA)
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Sample Preparation: Prepare a fully cured rectangular sample of the this compound epoxy with precise dimensions.
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DMA Setup: Mount the sample in the DMA instrument using a suitable clamping configuration (e.g., single cantilever or three-point bending).
-
Thermal Scan: Apply a sinusoidal strain at a fixed frequency while ramping the temperature from a low temperature (e.g., ambient) to a temperature above the expected Tg at a constant heating rate (e.g., 3-5°C/min).
-
Data Analysis: The Tg can be identified as the peak of the tan δ (tan delta) curve or from the onset of the drop in the storage modulus (E') curve.
Visual Guides
Caption: Troubleshooting workflow for common this compound epoxy curing issues.
Caption: Factors influencing the this compound epoxy curing process and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Epoxy - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up pBMBA Oligomer Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of poly(N-methacryloyl-β-alanine) (pBMBA) oligomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound oligomer production?
A1: Scaling up this compound oligomer synthesis from laboratory to pilot or manufacturing scale introduces several challenges. These primarily revolve around maintaining batch-to-batch consistency and ensuring product quality. Key issues include:
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Reaction Control: Maintaining uniform temperature and mixing throughout a larger reaction volume can be difficult. Inadequate control can lead to a broader molecular weight distribution and the formation of undesirable byproducts.
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Exothermic Reactions: Polymerization is an exothermic process. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots" and uncontrolled polymerization.
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Viscosity: As the oligomer chains grow and their concentration increases, the viscosity of the reaction mixture can rise significantly, impeding efficient mixing and heat transfer.
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Purification: Removing unreacted monomer, initiator fragments, and other impurities from a larger volume of viscous polymer solution can be complex and time-consuming.
-
Aggregation: The hydrophilic and hydrogen-bonding nature of this compound can lead to oligomer aggregation, especially at high concentrations, complicating purification and characterization.
Q2: Which polymerization method is recommended for a controlled synthesis of this compound oligomers?
A2: For a controlled synthesis of this compound oligomers with a predictable molecular weight and narrow molecular weight distribution (low polydispersity), controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are highly recommended. These methods allow for the synthesis of well-defined oligomers by minimizing termination reactions.
Q3: How can I control the molecular weight of the this compound oligomers?
A3: The molecular weight of this compound oligomers can be controlled by adjusting the ratio of the monomer to the initiator or chain transfer agent (in the case of RAFT polymerization). A higher monomer-to-initiator ratio will result in higher molecular weight oligomers. It is crucial to perform small-scale kinetic studies to establish the relationship between this ratio and the resulting molecular weight for your specific reaction conditions.
Q4: What are the recommended purification methods for this compound oligomers?
A4: Purification of this compound oligomers typically involves precipitation. The polymer is dissolved in a suitable solvent (e.g., water or a polar organic solvent) and then precipitated by adding a non-solvent (e.g., a less polar organic solvent like acetone or ether). This process may need to be repeated to achieve the desired purity. For more precise separation of oligomers of different chain lengths, size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can be employed.
Q5: How can I characterize the synthesized this compound oligomers?
A5: The synthesized this compound oligomers should be characterized using a combination of techniques:
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Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the oligomers and to determine the degree of polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer structure.
Troubleshooting Guides
Problem 1: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Potential Cause | Troubleshooting Step |
| Inefficient mixing in the reactor. | - Increase the stirring speed.- Use a more appropriate impeller design for viscous solutions.- Consider a reactor with better baffling to improve turbulence. |
| Poor temperature control leading to varying reaction rates. | - Improve the reactor's heating/cooling system.- Use a solvent with a higher boiling point to better manage exotherms.- Slow down the rate of initiator addition. |
| Impurities in the monomer or solvent acting as chain transfer agents. | - Purify the monomer and solvent before use.- Ensure all glassware and equipment are scrupulously clean and dry. |
| Incorrect initiator-to-monomer ratio. | - Carefully recalculate and re-measure the amounts of initiator and monomer.- Perform small-scale experiments to optimize the ratio. |
Problem 2: Low Oligomer Yield
| Potential Cause | Troubleshooting Step |
| Incomplete polymerization. | - Increase the reaction time.- Increase the reaction temperature (while ensuring it remains within the optimal range for the initiator).- Check the purity and activity of the initiator. |
| Loss of product during purification. | - Optimize the precipitation procedure by adjusting the solvent/non-solvent ratio and temperature.- Ensure complete precipitation before isolating the product.- For small-scale purifications, consider dialysis as an alternative to precipitation. |
| Presence of inhibitors in the reaction mixture. | - Ensure the monomer is free of inhibitors (often added for storage).- De-gas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. |
Problem 3: Oligomer Aggregation During or After Synthesis
| Potential Cause | Troubleshooting Step |
| High concentration of the oligomer solution. | - Perform the polymerization at a lower monomer concentration.- Dilute the reaction mixture before purification. |
| Intermolecular hydrogen bonding. | - Adjust the pH of the solution to ionize the carboxylic acid groups, which can reduce hydrogen bonding.- Add a denaturing agent like urea to the solvent during purification (if compatible with the downstream application). |
| Inappropriate solvent system. | - Use a more polar solvent to better solvate the oligomer chains.- For purification, screen different non-solvents to find one that induces precipitation without causing excessive aggregation. |
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on this compound Molecular Weight
| Monomer:Initiator Ratio | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 50:1 | 7,500 | 8,250 | 1.10 |
| 100:1 | 14,800 | 16,500 | 1.11 |
| 200:1 | 29,500 | 33,000 | 1.12 |
Note: These are representative data and actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of N-methacryloyl-β-alanine Monomer
This protocol is adapted from a procedure for a similar N-acylated amino acid.[2][3]
-
Dissolution: Dissolve β-alanine (1 equivalent) in a 1.5 M aqueous solution of sodium hydroxide (NaOH) in a round-bottom flask with continuous stirring until the β-alanine is completely dispersed.
-
Reaction: Cool the solution to 0-5 °C in an ice bath. Under a nitrogen atmosphere, add methacryloyl chloride (1 equivalent) dropwise to the solution.
-
Stirring: Continue stirring the mixture for 2 hours at 0-5 °C.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Acidification: Acidify the mixture to a pH of 2-3 using a 6 M aqueous solution of hydrochloric acid (HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the N-methacryloyl-β-alanine monomer.
RAFT Polymerization of N-methacryloyl-β-alanine to form Oligomers
This is a general protocol for RAFT polymerization and should be optimized for specific molecular weight targets.
-
Reagents: In a Schlenk flask, combine the N-methacryloyl-β-alanine monomer, a suitable RAFT chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a suitable solvent (e.g., dimethylformamide - DMF). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the oligomer by adding the reaction mixture dropwise to a large excess of a stirred non-solvent (e.g., diethyl ether).
-
Isolation: Collect the precipitated oligomer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for this compound oligomer production.
Caption: Troubleshooting logic for high polydispersity.
References
- 1. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 2. Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres based solid-phase extraction coupled with ICP-MS for simultaneous detection of trace metal elements in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Borono-L-phenylalanine (pBMBA) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of p-borono-L-phenylalanine (pBMBA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, synthesis from L-tyrosine derivatives, and methods involving halo-metal exchange.[1][2] The Suzuki-Miyaura coupling is widely used due to its versatility and tolerance of various functional groups.[3]
Q2: What are the critical parameters to control during this compound synthesis to minimize side reactions?
A2: Key parameters to control include the choice of catalyst, base, and solvent, as well as the reaction temperature and the purity of starting materials.[4] The presence of water, even in small amounts, can be crucial for the success of anhydrous couplings using bases like K₃PO₄. Degassing the reaction mixture to remove oxygen is also critical to prevent catalyst degradation and unwanted side reactions.
Q3: How can I confirm the purity and enantiomeric excess of my synthesized this compound?
A3: The purity and enantiomeric excess of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for enantiomeric excess.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation and identification of impurities.[5][7][]
Q4: What are some common impurities found in this compound synthesis?
A4: Common impurities can include starting materials, byproducts from side reactions such as deborylation or the formation of a racemic mixture, residual solvents, and reagents.[5][][9] In Suzuki couplings, homocoupling of the boronic acid can also be a side product.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound synthesis, with a focus on the widely used Suzuki-Miyaura coupling reaction.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the active Pd(0) species is generated. Use palladium precatalysts like Pd(dppf)Cl₂ or activate Pd(II) sources separately before adding them to the reaction.[10] The reaction mixture turning black is often normal for many palladium catalysts.[10] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and often empirical.[4][9] For anhydrous couplings with K₃PO₄, adding a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.[10] Ensure the base is finely ground for better reproducibility.[10] |
| Poor Solubility of Reactants | If reactants have poor solubility, consider switching to a different solvent system like DMF or using chlorinated aromatics which can help solubilize starting materials.[9] Functionalizing the starting material to enhance solubility can also be an option.[9] |
| Impure Reagents | Use high-purity starting materials. Recrystallize solid reagents and distill liquid reagents if necessary. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like argon to prevent catalyst oxidation.[10] |
Problem 2: Formation of Significant Side Products
Possible Side Products & Mitigation Strategies
| Side Product | Identification | Mitigation Strategy |
| Homocoupling Product | Can be identified by MS and NMR. | Optimize the reaction stoichiometry and ensure slow addition of the boronic acid. |
| Deborylation Product | The boronic acid moiety is replaced by a hydrogen atom. This can be detected by MS and NMR. | This can be a result of prolonged reaction times or harsh basic conditions.[9] Try using milder bases like KF or reducing the reaction time.[9] |
| Racemic Mixture | Formation of the D-isomer along with the desired L-isomer. | Can be identified and quantified using chiral HPLC.[5][6][7] This is more common in methods involving halo-metal exchange.[5] Purification can be achieved through crystallization or chiral chromatography. |
Quantitative Data Summary
The following table summarizes typical yields and purity data reported for this compound synthesis under different conditions.
| Synthesis Method | Starting Material | Catalyst/Reagents | Yield | Purity | Enantiomeric Excess | Reference |
| Halo-metal exchange and deprotection | (S)-N-Boc-4-bromophenylalanine | n-BuLi, B(OBu)₃, HCl | 93.2% | 99.6% | 100% | [5][7] |
| Halo-metal exchange and deprotection (¹⁰B enriched) | (S)-N-Boc-4-bromophenylalanine | n-BuLi, ¹⁰B(OBu)₃, HCl | 96.4% | 99.9% | 100% | [6][7] |
| Palladium-catalyzed cross-coupling | Cbz-Tyr(Nf)-OBzl | Pinacolborane, [PdCl₂(PPh₃)₂] | 58% (coupling step) | High | Enantiomerically pure | [1] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling to synthesize a this compound precursor.
Materials:
-
Protected 4-iodo-L-phenylalanine derivative (1 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)
-
Potassium acetate (KOAc, 3 eq)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the protected 4-iodo-L-phenylalanine derivative, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][11]
Key Experiment: Deprotection and Purification of this compound
Materials:
-
N-protected this compound precursor
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the N-protected this compound precursor in a mixture of acetone and water.
-
Add concentrated hydrochloric acid and stir the mixture at an elevated temperature (e.g., 55 °C) for 1.5-2 hours.[5][6][7]
-
Monitor the deprotection by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to approximately 1.5 using a sodium hydroxide solution to precipitate the this compound.[5][6][7]
-
Stir the suspension to allow for complete crystallization.
-
Filter the solid product and wash with water, followed by 50% aqueous acetone.[5][6][7]
-
Dry the purified this compound in a vacuum oven.
Visualization
Troubleshooting Workflow for this compound Synthesis via Suzuki Coupling
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process for preparing 4-Borono-L-Phenylalanine - Patent 2865682 [data.epo.org]
- 6. EP2865682B1 - Process for preparing 4-Borono-L-Phenylalanine - Google Patents [patents.google.com]
- 7. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of pBMBA-Based Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(boronated methylbenzyl-acrylamide)-based (pBMBA-based) materials. The focus is on enhancing the stability of these materials, with a specific emphasis on poly(3-acrylamidophenylboronic acid) (PAPBA) as a representative example.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based hydrogel is dissolving or degrading unexpectedly at physiological pH (7.4). What is the likely cause and how can I improve its stability?
A1: The primary cause of instability for this compound-based materials at physiological pH is the hydrolysis of the boronate ester crosslinks. The boronic acid moiety exists in a pH-dependent equilibrium between a neutral, trigonal form and an anionic, tetrahedral form. While the tetrahedral form creates more stable esters with diols, the equilibrium at pH 7.4 can still favor the less stable, hydrolysis-prone state, leading to the degradation of the hydrogel network.[1][2][3]
Troubleshooting Steps:
-
Increase Crosslinking Density: A higher concentration of the crosslinking diol or an increased molar ratio of the boronic acid monomer during polymerization can lead to a more densely crosslinked network, which can enhance stability.
-
Incorporate Stabilizing Moieties: Copolymerizing the this compound monomer with monomers containing tertiary amines can create a local microenvironment that stabilizes the boronate ester bond through the formation of a dative B-N bond, significantly improving stability at physiological pH.
-
Select an Appropriate Diol: The choice of the diol crosslinker has a substantial impact on the stability of the resulting boronate ester. Diols with lower pKa values tend to form more stable esters.
Q2: I am observing poor drug encapsulation or premature drug release from my this compound nanoparticles. How can I address this?
A2: This issue is often linked to the stability of the drug-polymer conjugate, which typically relies on the formation of boronate esters between the this compound and diol-containing drugs. Premature release can be caused by the hydrolysis of these bonds.
Troubleshooting Steps:
-
Optimize Drug-Polymer Ratio: Varying the ratio of the drug to the polymer can influence encapsulation efficiency and release kinetics.
-
Chemical Modification of the Drug or Polymer: Introducing functionalities that promote stronger interactions, such as those that can form more stable tetracoordinate boronates, can retard premature release.
-
Control of Drug Loading Conditions: Ensure that the pH during drug loading favors the formation of stable boronate esters.
Q3: My Dynamic Light Scattering (DLS) results for this compound nanoparticles are inconsistent and show large aggregates. What could be the problem?
A3: Inconsistent DLS results are a common issue. For this compound nanoparticles, this can be due to several factors, including inherent instability or artifacts from the measurement technique itself.
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample is adequately diluted. High concentrations can lead to multiple scattering events and inter-particle interactions, skewing the results. A concentration range of 0.1-1 mg/mL is generally recommended for nanoparticles.[4] Also, filter your solvents and samples to remove dust, which can appear as large aggregates.[4]
-
Check for pH-induced Aggregation: The surface charge of this compound nanoparticles is pH-dependent. At the isoelectric point, the particles can aggregate. Ensure the pH of your sample is sufficiently far from the isoelectric point.
-
Instrument Parameters: Verify that the correct solvent viscosity and temperature are entered into the DLS software, as a 10% error in viscosity can lead to a 10% error in the calculated size.[4]
Quantitative Data on Stability
The stability of boronate esters is crucial for the performance of this compound-based materials. The stability is influenced by the pKa of the boronic acid, the pKa of the diol, and the pH of the solution.
Table 1: Stability Constants (Keq) of Phenylboronic Acid (PBA) with Various Diols at pH 7
| Diol | Keq (M⁻¹) |
| Neopentyl glycol (NP) | 0.082 |
| Tris(hydroxymethyl)aminomethane (Tris) | 0.0792 |
| Sorbitol (Sorb) | 0.031 |
| Cis-1,2-cyclopentanediol (CP) | 0.0014 |
Data extracted from a study on boronic ester networks and represents the equilibrium constant for the formation of the boronate ester.[5]
Table 2: Effect of pH on the Lower Critical Solution Temperature (LCST) of PNIPAM-b-PAPBA
| pH | LCST (°C) |
| 7.4 | 32.5 |
| 9.3 | 35.0 |
Data indicates that at a higher pH, where the boronic acid is more ionized, the polymer is more hydrophilic, leading to a higher LCST.
Experimental Protocols
Protocol 1: Synthesis of poly(3-acrylamidophenylboronic acid) (PAPBA) via RAFT Polymerization
This protocol describes a general procedure for the synthesis of PAPBA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over the polymer's molecular weight and dispersity.
Materials:
-
3-Acrylamidophenylboronic acid (AAPBA) monomer
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate)
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Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)
-
Solvent (e.g., Dioxane or Dimethylformamide)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Dissolve the AAPBA monomer, RAFT agent, and AIBN in the chosen solvent within a Schlenk flask equipped with a magnetic stir bar. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.
-
Degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
After the final thaw cycle, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., diethyl ether or cold methanol).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
Protocol 2: Determination of pKa of this compound using pH Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the boronic acid groups in a this compound polymer.
Materials:
-
This compound polymer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a known mass of the this compound polymer in a known volume of deionized water.
-
Place the polymer solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the polymer solution.
-
Add small increments (e.g., 0.1-0.5 mL) of the NaOH solution to the polymer solution, allowing the pH to stabilize after each addition. Record the pH and the volume of NaOH added.
-
Continue the titration until the pH shows a sharp increase (the equivalence point) and then begins to plateau.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Visualizations
Caption: Troubleshooting workflow for this compound material instability.
Caption: Boronic acid equilibrium and boronate ester formation.
Caption: Mechanism of drug release from a this compound hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Limitations and artifacts in DLS measurements [atomfair.com]
- 5. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude p-Borono-L-Phenylalanine (pBMBA)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude p-Borono-L-phenylalanine (pBMBA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Crystallization | Co-precipitation of impurities such as L-phenylalanine or L-tyrosine. | - Perform a second recrystallization. - Optimize the crystallization solvent system; consider a mixed solvent system to improve selectivity. - Ensure the pH for precipitation is optimal for this compound and not for impurities. |
| Incomplete removal of inorganic salts. | - Wash the crude product thoroughly with deionized water before recrystallization. | |
| Low Yield After Purification | Product loss during transfers and filtration. | - Ensure complete transfer of solids and minimize the number of transfer steps. - Use appropriately sized filtration apparatus to minimize losses on the filter medium. |
| Product remains dissolved in the mother liquor. | - Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation. - Reduce the volume of the solvent used for recrystallization to the minimum required for dissolution at high temperature. | |
| Degradation of this compound. | - Avoid prolonged exposure to harsh acidic or basic conditions, which can cause protodeboronation.[1] | |
| Product Oiling Out During Crystallization | The solvent system is not optimal, leading to the product separating as a liquid instead of a solid. | - Add a co-solvent (anti-solvent) in which this compound is less soluble to induce crystallization. - Try a different solvent or a mixture of solvents for recrystallization. |
| The solution is too concentrated. | - Dilute the solution with more of the primary solvent before cooling. | |
| Column Chromatography Issues: Tailing or Product Stuck on Column | This compound is interacting strongly with the silica gel stationary phase. Boronic acids can be challenging to purify by standard silica gel chromatography. | - Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol or triethylamine in the eluent. - Consider using a different stationary phase, such as alumina. - An alternative is to convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography, followed by deprotection. |
| Presence of L-Phenylalanine Impurity in Final Product | Protodeboronation (loss of the boronic acid group) during synthesis or purification, especially under acidic conditions. | - Maintain careful pH control during all purification steps. - Use milder acids if acidic conditions are necessary. - HPLC analysis can be used to quantify this impurity.[2][3] |
| Presence of L-Tyrosine Impurity in Final Product | Oxidative degradation of this compound. | - Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during purification steps where the product is in solution for extended periods, especially if heated. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from the synthetic route. These often include L-phenylalanine and L-tyrosine.[2][3] Inorganic salts from reagents and pH adjustments may also be present.
Q2: What is the best method to purify crude this compound?
A2: The most common and often most effective method for purifying this compound is recrystallization, frequently from aqueous solutions with pH adjustment. For impurities that are difficult to remove by crystallization, column chromatography may be necessary, though it can be challenging for boronic acids.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of this compound and quantifying impurities like phenylalanine and tyrosine.[2][3]
Q4: My this compound is difficult to dissolve for recrystallization. What can I do?
A4: The solubility of this compound is pH-dependent. It is more soluble in acidic or basic solutions. For recrystallization, you can dissolve the crude product in a dilute basic solution, treat with a clarifying agent like charcoal if necessary, filter, and then carefully acidify to precipitate the purified this compound.
Q5: Are there any stability concerns I should be aware of during purification?
A5: Yes, this compound can undergo protodeboronation (loss of the boronic acid group to form phenylalanine) under harsh acidic conditions.[1] It can also be susceptible to oxidation, which can lead to the formation of tyrosine as an impurity.
Quantitative Data Summary
The following table summarizes representative data for the purification of this compound. Actual results will vary depending on the quality of the crude material and the specific conditions used.
| Purification Stage | Purity (by HPLC) | Yield | Key Impurities Removed |
| Crude Product | 85-95% | 100% (Reference) | L-phenylalanine, L-tyrosine, inorganic salts, other synthesis-related byproducts |
| After First Recrystallization | >98% | 70-85% | Majority of inorganic salts and some organic impurities |
| After Second Recrystallization | >99.5% | 80-90% (of the first recrystallized material) | Residual L-phenylalanine and L-tyrosine |
| After Column Chromatography | >99.8% | 50-70% | Closely related structural analogs and degradation products |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization (pH Adjustment)
This protocol is based on the principle of this compound's pH-dependent solubility.
Materials:
-
Crude this compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Activated charcoal (optional)
-
Filter paper
-
Büchner funnel and flask
Procedure:
-
Dissolution: Suspend the crude this compound in deionized water. Slowly add 1 M NaOH solution dropwise while stirring until the this compound completely dissolves and the solution becomes clear. Note the volume of NaOH added.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes at room temperature, and then remove the charcoal by filtration.
-
Precipitation: Slowly add 1 M HCl solution dropwise to the clear this compound solution while stirring. Monitor the pH. This compound will start to precipitate as the pH is lowered. Continue adding HCl until the pH of the solution is approximately 6.
-
Crystallization: Stir the resulting suspension at room temperature for 1-2 hours to allow for complete crystallization. For maximum yield, cool the suspension in an ice bath for an additional 30-60 minutes.
-
Isolation: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with a solvent like 50% aqueous acetone to remove residual water and surface impurities.
-
Drying: Dry the purified this compound product under vacuum to a constant weight.
-
Analysis: Analyze the purity of the final product by HPLC.
Protocol 2: Column Chromatography of this compound
This protocol is for cases where recrystallization is insufficient to remove persistent impurities.
Materials:
-
This compound (partially purified by recrystallization)
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., a mixture of a non-polar solvent like dichloromethane or ethyl acetate and a polar solvent like methanol)
-
Triethylamine (for deactivating silica, optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Silica Deactivation (Optional but Recommended): To minimize tailing, you can pre-elute the packed column with the mobile phase containing a small amount of triethylamine (e.g., 0.1-0.5%).
-
Sample Loading: Dissolve the this compound in a minimum amount of the mobile phase or a slightly more polar solvent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Drying: Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting this compound purification.
References
Technical Support Center: Refining pBMBA/MDA Copolymerization Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of p-bromomethylbenzoic acid (pBMBA) and 4,4'-methylenedianiline (MDA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and characterization of this compound/MDA copolymers.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Incomplete reaction due to insufficient reaction time or temperature. - Impurities in monomers or solvent that inhibit polymerization. - Non-optimal stoichiometry of the monomers. | - Extend the reaction time or cautiously increase the reaction temperature. - Ensure high purity of this compound, MDA, and the solvent. Recrystallize monomers if necessary. - Carefully control the molar ratio of this compound to MDA to be as close to 1:1 as possible. |
| Low Molecular Weight of the Copolymer | - Presence of monofunctional impurities that act as chain terminators. - Water in the reaction mixture can hydrolyze the growing polymer chains. - Incorrect reaction temperature; too high a temperature can lead to side reactions. | - Purify the monomers to remove any monofunctional species. - Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature. A temperature that is too high can cause degradation or side reactions that limit chain growth. |
| Poor Solubility of the Resulting Copolymer | - High molecular weight and strong intermolecular forces (hydrogen bonding) can reduce solubility. - Cross-linking may have occurred during polymerization at high temperatures. | - Test a range of polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP).[1] - Consider synthesizing the polymer at a lower temperature to minimize the risk of side reactions leading to cross-linking. |
| Inconsistent Batch-to-Batch Results | - Variations in monomer purity or solvent quality. - Inconsistent reaction conditions (temperature, stirring rate, atmosphere). - Differences in the work-up and purification procedure. | - Standardize the purification methods for all starting materials. - Precisely control all reaction parameters using automated equipment if possible. - Develop and strictly follow a standard operating procedure for the entire process, from reaction setup to final product isolation. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | - Side reactions or chain transfer reactions occurring during polymerization. - Non-uniform reaction conditions, leading to different rates of polymerization. | - Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature or using a catalyst. - Ensure efficient and uniform stirring throughout the polymerization to maintain a homogeneous reaction mixture. |
Experimental Protocols
A generalized protocol for the synthesis of a this compound/MDA copolymer via low-temperature solution polycondensation is provided below. Researchers should optimize the specific conditions for their particular application.
Materials
-
p-Bromomethylbenzoic acid (this compound)
-
4,4'-Methylenedianiline (MDA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA, as an acid scavenger)
-
Thionyl chloride (for converting carboxylic acid to acid chloride, an alternative route)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Generalized Synthesis Protocol (Direct Amidation)
-
Monomer Preparation: Ensure this compound and MDA are pure and dry. Recrystallize if necessary.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, dissolve an equimolar amount of MDA in anhydrous DMF.
-
Initiation: Slowly add an equimolar amount of this compound to the stirred solution at room temperature.
-
Acid Scavenger: Add a slight excess (approximately 2.2 equivalents) of triethylamine to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and maintain it for a specified time (e.g., 12-24 hours) under a continuous flow of inert gas.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent like methanol with vigorous stirring to precipitate the copolymer.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and then water to remove unreacted monomers and salts.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Representative Copolymer Characterization Data
The following table summarizes typical data ranges for aromatic poly(ester amide)s, which can be used as a reference for this compound/MDA copolymers. Actual values will depend on the specific synthesis conditions.
| Property | Typical Value Range | Characterization Technique |
| Inherent Viscosity (dL/g) | 0.40 - 3.50[1] | Viscometry |
| Glass Transition Temperature (Tg, °C) | 200 - 270[1] | Differential Scanning Calorimetry (DSC) |
| Tensile Strength (MPa) | 70 - 215[1] | Tensile Testing |
| Elongation at Break (%) | 5 - 10[1] | Tensile Testing |
| 10% Weight Loss Temperature (°C, in N2) | 450 - 500[1] | Thermogravimetric Analysis (TGA) |
Visualizations
Experimental Workflow for this compound/MDA Copolymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound/MDA copolymers.
Logical Relationship for Troubleshooting Low Molecular Weight
Caption: Troubleshooting logic for addressing low molecular weight in this compound/MDA copolymers.
References
Technical Support Center: p-Borono-L-phenylalanine (pBMBA/pBPA) Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-borono-L-phenylalanine (pBPA), which we assume is the intended compound of interest based on the topic "pBMBA." The information provided here will help you anticipate and troubleshoot stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pBPA under stress conditions?
The main degradation pathways for pBPA involve the boronic acid moiety and the amino acid backbone. The two most common degradation pathways for the boronic acid group are:
-
Oxidative Deboronation: This is a major degradation pathway for boronic acids.[1][2][3][4] In the presence of oxidizing agents, the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydroxyl group. In the case of pBPA, this results in the formation of L-tyrosine.
-
Protodeboronation: In aqueous solutions, particularly under acidic or basic conditions, the boronic acid group can be replaced by a hydrogen atom, yielding L-phenylalanine.[5]
The amino acid portion of pBPA can also undergo degradation under harsh conditions, leading to various byproducts.
Q2: My pBPA solution is showing a slight change in color over time. What could be the cause?
A slight change in the coloration of pBPA solutions, particularly when formulated with fructose, has been observed during storage.[1][6][7] This may be due to the formation of minor degradation products or interactions with formulation components. It is recommended to monitor the purity of the solution using a stability-indicating analytical method, such as HPLC, to ensure it remains within acceptable limits.
Q3: I am observing a loss of pBPA in my formulation, especially at higher temperatures. How can I improve its stability?
pBPA exhibits temperature-dependent degradation.[3] To enhance stability, consider the following:
-
Formulation: pBPA is often formulated with sugars like fructose or mannitol to improve its solubility and stability.[1][3][6][7] Mannitol formulations have been shown to have a significantly longer shelf-life compared to fructose formulations.[3]
-
Storage Conditions: Store pBPA solutions at controlled room temperature or refrigerated, and protect them from light. Avoid autoclaving pBPA solutions, as it can accelerate degradation.[3]
-
pH Control: The stability of pBPA is influenced by pH. Maintaining the pH of the solution within an optimal range can help minimize degradation.
Q4: What are the expected degradation products of pBPA that I should monitor in my stability studies?
Based on the known degradation pathways, the primary degradation products to monitor are:
-
L-Tyrosine: Formed via oxidative deboronation.
-
L-Phenylalanine: Formed via protodeboronation.
-
Boric Acid: A byproduct of both oxidative deboronation and protodeboronation.
Other potential degradation products arising from the amino acid backbone may also be present, especially under harsh stress conditions.
Troubleshooting Guides
Issue: Rapid degradation of pBPA in solution.
-
Possible Cause 1: Oxidative Stress
-
Troubleshooting: Avoid exposure of the solution to oxidizing agents. If the presence of peroxides is suspected in your solvents, test for them and purify the solvents if necessary. Consider adding an antioxidant to your formulation, but be aware that some, like ascorbate and EDTA, have been reported to accelerate the degradation of other boronic acid derivatives.[1]
-
-
Possible Cause 2: Inappropriate pH
-
Troubleshooting: Measure the pH of your solution. The stability of pBPA is pH-dependent. Adjust the pH to a more neutral range using appropriate buffers and assess the stability.
-
-
Possible Cause 3: High Temperature
-
Troubleshooting: Store your pBPA solutions at recommended temperatures (e.g., refrigerated or controlled room temperature). Avoid excessive heat, including autoclaving.[3]
-
-
Possible Cause 4: Photodegradation
-
Troubleshooting: Protect your pBPA solutions from light by using amber vials or storing them in the dark.
-
Issue: Poor solubility of pBPA.
-
Possible Cause: Intrinsic property of pBPA.
Data Presentation
Table 1: Summary of pBPA Stability in Different Formulations
| Formulation | Storage Conditions | Observation | Reference |
| pBPA-Fructose Complex | Room Temperature (11 days) | ≥ 90% of initial concentration remained. Slight change in coloration observed. | [1][6][7] |
| pBPA-Mannitol Solution | Varying Temperatures | Temperature-dependent degradation. Shelf-life of approximately 1 year. | [3] |
| Lyophilized pBPA-Mannitol | Varying Temperatures | Temperature-dependent degradation. Shelf-life of approximately 4 years. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of pBPA
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for pBPA.
-
Preparation of Stock Solution: Prepare a stock solution of pBPA in a suitable solvent (e.g., water or a buffer at a specific pH).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for pBPA
This is a general HPLC method that can be optimized for the analysis of pBPA and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways of pBPA under stress conditions.
Caption: Experimental workflow for a forced degradation study of pBPA.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 3. Improved pharmaceutical stability of a boronphenylalanine mannitol formulation for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro studies on stability of L-p-boronophenylalanine-fructose complex (BPA-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to pBMBA and Other Diepoxide Monomers for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate diepoxide monomer is a critical decision in the formulation of high-performance epoxy resins for advanced applications, including in the realm of drug development and biomedical devices. This guide provides an objective comparison of p-phenylenebis(methylene)bis(N,N-diglycidylaniline) (pBMBA) with two other widely used diepoxide monomers: Bisphenol A diglycidyl ether (DGEBA) and tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM). This comparison is based on available data for DGEBA and TGDDM, with this compound's potential performance inferred from its chemical structure.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the three diepoxide monomers. It is important to note that specific values can vary depending on the curing agent, curing cycle, and any additives used in the formulation. Data for this compound is largely inferred due to the limited availability of direct comparative studies in publicly accessible literature.
| Property | This compound (p-phenylenebis(methylene)bis(N,N-diglycidylaniline)) | DGEBA (Bisphenol A diglycidyl ether) | TGDDM (tetraglycidyl-4,4'-diaminodiphenylmethane) |
| Functionality | Tetrafunctional | Difunctional | Tetrafunctional |
| Typical Appearance | Data not readily available | Colorless to pale straw-colored viscous liquid[1] | Dark brown transparent viscous liquid[2] |
| Molecular Weight ( g/mol ) | ~486.6 | ~340.4 | ~422.5[2] |
| Epoxy Equivalent Weight (g/eq) | ~121.7 (theoretical) | 183–190[3] | Data not readily available |
| Viscosity @ 25°C (mPa·s) | Data not readily available (Expected to be high) | 10,000–14,000[3] | High (often requires heating for processing)[4] |
| Glass Transition Temperature (Tg) of Cured Resin | High (Expected to be >200°C) | Typically 150-180°C | Can exceed 250°C[5] |
| Tensile Strength of Cured Resin | High (Expected) | Moderate to High | High |
| Flexural Modulus of Cured Resin | High (Expected) | Moderate | High |
| Moisture Absorption | Low (Expected) | Moderate | Low |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of epoxy monomers. These protocols are based on established ASTM and ISO standards.
Synthesis of this compound
A generalized synthesis for a tetrafunctional glycidyl amine epoxy resin like this compound involves a two-step process:
-
Step 1: Formation of the Precursor: Condensation of p-phenylenediamine with formaldehyde in the presence of an acid catalyst to form the tetra-amine precursor.
-
Step 2: Glycidylation: The precursor is then reacted with an excess of epichlorohydrin in the presence of a base, typically sodium hydroxide, to form the tetrafunctional epoxy monomer. The reaction is usually carried out at an elevated temperature and under vacuum to remove water formed during the reaction.
Curing of Epoxy Resins
A typical curing cycle for high-performance epoxy resins involves:
-
Mixing: The epoxy monomer and a stoichiometric amount of a curing agent (e.g., an aromatic diamine like 4,4'-diaminodiphenyl sulfone, DDS) are heated to reduce viscosity and thoroughly mixed.
-
Degassing: The mixture is placed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into a preheated mold and cured in a programmable oven. A typical cure cycle might be 2-3 hours at 180°C followed by a post-cure at 200-220°C for another 2-4 hours to ensure complete crosslinking.
Mechanical Testing
-
Tensile Testing (ASTM D638 / ISO 527): Dog-bone shaped specimens of the cured resin are subjected to a controlled tensile force until failure. This test determines tensile strength, modulus of elasticity, and elongation at break.[6]
-
Flexural Testing (ASTM D790): Rectangular specimens are placed on two supports and a load is applied to the center. This three-point bending test is used to determine the flexural strength and modulus.[6]
-
Impact Resistance (ASTM D256): A pendulum is used to strike a notched specimen. The energy absorbed by the specimen during fracture provides a measure of the material's impact resistance (Izod impact strength).[6]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM D3418 / E1356): A small sample of the cured resin is heated at a controlled rate. The heat flow to the sample is monitored to determine the glass transition temperature (Tg), which indicates the temperature at which the material transitions from a rigid to a more flexible state.[7][8]
-
Thermogravimetric Analysis (TGA): The mass of a sample is monitored as it is heated in a controlled atmosphere. TGA is used to determine the thermal stability of the cured resin and its decomposition temperature.
-
Dynamic Mechanical Analysis (DMA): A sinusoidal stress is applied to a sample, and the resulting strain is measured. DMA provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and a more precise determination of the Tg.
Visualizations
Caption: Experimental workflow from monomer synthesis to material characterization.
Caption: Logical relationship between monomer functionality and performance potential.
Discussion and Conclusion
The choice between this compound, DGEBA, and TGDDM will ultimately depend on the specific requirements of the application.
-
DGEBA is a workhorse of the epoxy industry, offering a good balance of properties and processability for a wide range of applications.[3] Its difunctional nature generally results in lower crosslink density compared to tetrafunctional resins, leading to more moderate thermal and mechanical properties.
-
TGDDM is a well-established tetrafunctional epoxy resin known for its high-temperature performance and excellent mechanical properties, making it a preferred choice for aerospace and other demanding applications.[2][4] However, its high viscosity can present processing challenges.
-
This compound , as a tetrafunctional epoxy resin, is structurally analogous to TGDDM and is therefore expected to exhibit high thermal stability and mechanical strength. The phenylenebis(methylene) linkage may offer different chain flexibility and packing compared to the methylene dianiline core of TGDDM, potentially influencing properties like toughness and moisture resistance.
For researchers in drug development, the high performance and potential for low ion leaching from a highly crosslinked this compound-based network could be advantageous for applications such as implantable devices or drug delivery systems where biocompatibility and long-term stability are crucial.
Further experimental investigation is required to fully elucidate the performance characteristics of this compound and to draw definitive comparisons with established epoxy monomers. The protocols outlined in this guide provide a framework for such a comparative study.
References
- 1. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Tgddm High Temp Epoxy Resin 4, 4'-Methylenebis (N, N-DIGLYCIDYLANILINE) (MF-4101), CasNo.28768-32-3 Hubei Gemvon New Materials Co., Ltd. China (Mainland) [gemvonchem.lookchem.com]
- 3. Bisphenol A Diglycidyl Ether DGEBA | CAS 1675-54-3 Epoxy Resin [zxchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epotek.com [epotek.com]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
A Comparative Guide to the Liquid Crystalline Properties of pBMBA and Other High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the liquid crystalline properties of poly(p-phenylene-2,6-benzobisoxazole) (pBMBA), also known as PBO or Zylon®, with other prominent high-performance liquid crystalline polymers (LCPs). The following sections detail the experimental validation of their liquid crystalline nature through quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Introduction to High-Performance Liquid Crystalline Polymers
Liquid Crystalline Polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. Their molecules can be ordered like a crystal but still flow like a liquid. This unique characteristic imparts exceptional mechanical strength, thermal stability, and chemical resistance. LCPs are broadly categorized into two types:
-
Lyotropic LCPs: Exhibit liquid crystalline properties in solution. The polymer chains are rigid, and when dissolved in a suitable solvent, they self-assemble into ordered domains. This compound and Kevlar® are prime examples of lyotropic LCPs.
-
Thermotropic LCPs: Exhibit liquid crystalline properties in the molten state. These polymers melt to form a liquid crystal phase before becoming an isotropic liquid at higher temperatures. Vectran® is a well-known thermotropic LCP.
This guide focuses on this compound, a lyotropic LCP renowned for its extraordinary tensile strength and thermal stability.[1][2][3] Its properties will be compared against Kevlar®, another high-strength lyotropic aramid fiber, and Vectran®, a leading thermotropic LCP.
Comparative Analysis of Liquid Crystalline Properties
The validation of liquid crystalline behavior relies on a suite of characterization techniques. This section presents a comparative summary of data obtained from Polarized Optical Microscopy (POM), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC) for this compound, Kevlar®, and Vectran®.
Data Presentation
| Property | This compound (Zylon®) | Kevlar® | Vectran® |
| Liquid Crystal Type | Lyotropic | Lyotropic | Thermotropic |
| POM Texture | Nematic-like, highly ordered domains in solution | Nematic domains in solution | Nematic texture in melt |
| XRD Analysis | Highly crystalline, reflects a well-ordered structure with characteristic peaks. Reported d-spacings at 0.547 nm, 0.324 nm, and 0.274 nm.[4] | Crystalline structure with distinct diffraction peaks. | Crystalline in the solid state. |
| Thermal Behavior (DSC) | No melting point; decomposes at high temperatures (~650 °C).[1][3] | Decomposes before melting at high temperatures. Glass transition reported in composites around 393-402 °C.[5] | Melts at approximately 330°C.[6] |
| Tensile Strength (GPa) | 5.8[1][3] | ~3.0[7] | ~3.0 |
| Tensile Modulus (GPa) | 180-270[1][3] | ~112[8] | ~60-83 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Polarized Optical Microscopy (POM)
Objective: To visually identify the anisotropic liquid crystalline phases.
Methodology:
-
Sample Preparation:
-
For lyotropic LCPs (this compound, Kevlar®), a dilute solution is prepared in a suitable solvent (e.g., polyphosphoric acid for this compound, concentrated sulfuric acid for Kevlar®).
-
For thermotropic LCPs (Vectran®), a thin film is prepared and placed on a hot stage.
-
The sample is placed on a clean microscope slide and covered with a coverslip.
-
-
Microscope Setup:
-
Observation:
-
The sample is placed on the stage and brought into focus.
-
For thermotropic samples, the hot stage is used to heat the sample to its liquid crystalline phase transition temperature.
-
The sample is observed for birefringence, the ability to split a beam of polarized light into two, which results in characteristic textures (e.g., nematic, smectic, cholesteric) and interference colors.[10]
-
The stage is rotated to observe changes in brightness, which indicates the orientation of the liquid crystal domains.
-
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and degree of molecular order.
Methodology:
-
Sample Preparation:
-
Fiber samples of this compound, Kevlar®, and Vectran® are bundled together to create a sample of sufficient thickness.
-
-
Instrument Setup:
-
An X-ray diffractometer with a monochromatic X-ray source (typically Cu-Kα radiation) is used.[11]
-
The detector is set to scan over a range of 2θ angles.
-
-
Data Collection:
-
The X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the 2θ angle.
-
-
Data Analysis:
-
The resulting diffraction pattern shows peaks at specific angles corresponding to the d-spacings of the crystal lattice planes, according to Bragg's Law.
-
The sharpness and intensity of the peaks provide information about the degree of crystallinity and molecular orientation.[12]
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the thermal transitions of the polymer.
Methodology:
-
Sample Preparation:
-
A small amount of the polymer (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.[13]
-
-
Instrument Setup:
-
A DSC instrument is used, which has two pans: one for the sample and one for a reference (usually an empty pan).
-
The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min).[14]
-
-
Data Collection:
-
The sample and reference pans are heated or cooled at a controlled rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
Visualization of Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.
Caption: Experimental workflow for liquid crystal polymer characterization.
Caption: Classification of high-performance liquid crystalline polymers.
Conclusion
The experimental data unequivocally validates the liquid crystalline nature of this compound. As a lyotropic LCP, it exhibits a highly ordered molecular structure in solution, which translates to its exceptional mechanical properties in solid fibers. When compared to Kevlar®, another lyotropic LCP, this compound demonstrates superior tensile strength and thermal stability. In contrast to the thermotropic LCP Vectran®, this compound does not exhibit a melting point and instead decomposes at a very high temperature, a characteristic feature of lyotropic systems with extremely rigid polymer backbones. The choice between these materials is therefore dependent on the specific application requirements, with this compound being a prime candidate for environments demanding the highest strength and thermal resistance.
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. aramid.com [aramid.com]
- 3. ZYLON® - PBO Fiber - Teijin Frontier USA [teijin-frontier-usa.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.easycomposites.eu [media.easycomposites.eu]
- 8. staff-old.najah.edu [staff-old.najah.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. google.com [google.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
5'-(4-Bromomethylbenzoyl)adenosine vs other adenosine analogs
A Comparative Guide to 5'-(4-Bromomethylbenzoyl)adenosine and Other Adenosine Analogs for Researchers and Drug Development Professionals
In the landscape of biochemical research and drug discovery, adenosine analogs serve as critical tools for probing and modulating cellular signaling pathways. Among these, 5'-(4-Bromomethylbenzoyl)adenosine (pBMBA) distinguishes itself as a potent, irreversible inhibitor of adenylate cyclase. This guide provides a comprehensive comparison of this compound with other classes of adenosine analogs, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Targets
Adenosine analogs can be broadly categorized based on their primary molecular targets: intracellular enzymes like adenylate cyclase and cell surface adenosine receptors.
5'-(4-Bromomethylbenzoyl)adenosine (this compound): The Irreversible Inhibitor
This compound is an adenosine analog characterized by a reactive bromomethylbenzoyl group attached to the 5' position of the ribose sugar. This modification transforms the molecule into an affinity label, allowing it to form a stable, covalent bond with its target enzyme, adenylate cyclase. This irreversible inhibition is a key differentiator from many other adenosine analogs that bind reversibly to their targets.
The mechanism of inhibition involves the alkylation of a nucleophilic residue, likely a cysteine, within the active site of adenylate cyclase.[1] This covalent modification permanently inactivates the enzyme, preventing the conversion of ATP to cyclic AMP (cAMP). The specificity of this compound is conferred by the adenosine moiety, which directs the molecule to the ATP binding site of the enzyme.
Other Adenosine Analogs: A Spectrum of Mechanisms
In contrast to the targeted covalent inhibition by this compound, other adenosine analogs function through a variety of mechanisms:
-
Adenosine Receptor Agonists and Antagonists: These analogs interact with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes.[2][3][4] Agonists activate these receptors, while antagonists block their activation by endogenous adenosine. The therapeutic potential of these analogs is vast, with applications in cardiovascular diseases, inflammation, and neurological disorders.[2][4]
-
Reversible Adenylate Cyclase Inhibitors (P-site inhibitors): This class of analogs, which includes molecules like 2',5'-dideoxyadenosine, also targets adenylate cyclase. However, they bind non-covalently to a distinct inhibitory site on the enzyme known as the "P-site" (purine-specific site).[5] Their inhibition is reversible and they are often used to study the allosteric regulation of adenylate cyclase.
-
Other Enzyme Inhibitors: Adenosine analogs have also been developed to target other enzymes, such as adenosine kinase and S-adenosyl-L-homocysteine hydrolase, which are involved in adenosine metabolism.
Quantitative Comparison of Adenosine Analogs
The following tables provide a summary of available quantitative data to compare the performance of this compound and other representative adenosine analogs. It is important to note that direct comparative studies including this compound are limited, and thus the data is compiled from various sources.
Table 1: Adenylate Cyclase Inhibitors
| Compound | Target | Mechanism of Action | Potency (IC50) | Reference |
| 5'-(4-Bromomethylbenzoyl)adenosine (this compound) | Adenylate Cyclase | Irreversible (Covalent) | Data not available | - |
| 5'-(p-fluorosulfonylbenzoyl)adenosine (pFSBA) | Adenylate Cyclase | Irreversible (Covalent) | Data not available | [1] |
| 2',5'-dideoxyadenosine | Adenylate Cyclase | Reversible (P-site) | ~100 µM | [6] |
| 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536) | Adenylate Cyclase | Reversible (P-site) | >100 µM | [6] |
Note: Quantitative IC50 values for the irreversible inhibitors this compound and pFSBA are not readily found in the literature, as their inhibitory effect is time-dependent and results in complete inactivation of the enzyme.
Table 2: Adenosine Receptor Ligands (Binding Affinity - Ki in nM)
| Compound | Primary Target | Type | Human A1 | Human A2A | Human A2B | Human A3 | Reference |
| Adenosine | All Adenosine Receptors | Agonist | 10-30 | 10-30 | >1000 | ~1000 | [2] |
| NECA | A1/A2A/A2B/A3 Agonist | Agonist | 14 | 20 | 630 | 25 | [7] |
| DPCPX | A1 Antagonist | Antagonist | 0.46 | >500-fold selective | - | - | [8] |
| ZM241385 | A2A Antagonist | Antagonist | 2300 | 0.5 | 1300 | 1800 | [7] |
| PSB-1115 | A2B Antagonist | Antagonist | 40-fold selective | 400-fold selective | 53.4 | - | [8] |
| IB-MECA | A3 Agonist | Agonist | 2300 | 1400 | - | 1.3 | [7] |
Experimental Protocols
Protocol for Adenylate Cyclase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like this compound on adenylate cyclase, based on the quantification of cAMP production.
Materials:
-
Cell membranes expressing the desired adenylate cyclase isoform.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.
-
ATP solution (10 mM).
-
[α-³²P]ATP (radiolabeled substrate).
-
cAMP solution (for standard curve).
-
Inhibitor compound (e.g., this compound) at various concentrations.
-
Stop Solution: 10% Trichloroacetic Acid (TCA).
-
Dowex and Alumina columns for cAMP separation.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, assay buffer, and the inhibitor compound at the desired concentration. Pre-incubate for a specified time (e.g., 10-30 minutes) at 30°C to allow for irreversible inhibition to occur.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes). The incubation time should be within the linear range of cAMP production.
-
Termination of Reaction: Stop the reaction by adding the cold Stop Solution.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and Alumina columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control reaction without the inhibitor. For reversible inhibitors, an IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. For irreversible inhibitors, the rate of inactivation (k_inact) and the dissociation constant (Ki) can be determined through kinetic analysis.
Visualizing the Mechanisms
Signaling Pathway of Adenosine Receptor Subtypes
Caption: Adenosine receptor subtypes and their coupling to G proteins to modulate adenylate cyclase activity.
Mechanism of Irreversible Inhibition by this compound
Caption: Irreversible inhibition of adenylate cyclase by this compound through covalent modification of the active site.
Conclusion
5'-(4-Bromomethylbenzoyl)adenosine is a valuable research tool for the irreversible inactivation of adenylate cyclase, offering a distinct advantage for studies requiring permanent blockade of this enzyme. Its mechanism of action stands in contrast to the reversible inhibition of P-site inhibitors and the receptor-mediated effects of other adenosine analogs. The choice between this compound and other adenosine analogs will ultimately depend on the specific research question and the desired experimental outcome. For researchers aiming to dissect the roles of different adenosine signaling pathways, a clear understanding of the diverse mechanisms of these powerful molecules is paramount.
References
- 1. Irreversible inhibition of adenylate cyclase by 5'-(p-bromomethylbenzoyl) adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Comparative Guide to the Thermal Stability of Aromatic and Aliphatic Polyacrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various polyacrylates, with a focus on aromatic variants relevant to advanced polymer applications. Due to the limited availability of public data on poly(bis(4-methoxybenzyl)acrylate) (pBMBA), this guide utilizes data from its close structural analogs, poly(benzyl acrylate) (pBnA) and poly(4-methoxybenzyl methacrylate) (pMBMA), for comparison against common aliphatic polyacrylates and the benchmark poly(methyl methacrylate) (PMMA). The data presented is compiled from various sources and is intended to provide a relative understanding of thermal properties. For definitive comparisons, analysis under identical experimental conditions is recommended.
Comparative Thermal Stability Data
The thermal stability of polymers is a critical factor in their processing and application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate this. TGA measures the weight loss of a material as a function of temperature, indicating its decomposition profile. Key parameters include the onset decomposition temperature (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of residual char at high temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (T_g), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The following table summarizes the thermal properties of selected polyacrylates.
| Polymer | Abbreviation | T_g (°C) | T_onset (°C) | T_max (°C) | Char Yield (%) |
| Aromatic Acrylates (Analogs to this compound) | |||||
| Poly(benzyl methacrylate) | pBnMA | 75 | ~300 | - | - |
| Poly(4-methoxybenzyl methacrylate-co-isobornyl methacrylate) | p(MBMA-co-IBMA) | - | Decreases with increasing IBMA | - | - |
| Aliphatic Acrylates & Methacrylates | |||||
| Poly(methyl methacrylate) | PMMA | 105 | ~300 | - | 0 |
| Poly(ethyl acrylate) | PEA | -24 | - | >300 | - |
| Poly(n-butyl acrylate) | PBA | -54 | 360-370 | - | - |
| Poly(2-ethylhexyl acrylate) | PEHA | -70 | 250 | 400-450 | - |
Note: The data is compiled from multiple sources and should be used for relative comparison. The thermal stability of p(MBMA-co-IBMA) was noted to improve with a higher fraction of MBMA, suggesting that the methoxybenzyl group enhances thermal resistance[1]. The decomposition of poly(2-ethylhexyl acrylate) occurs in a single step between approximately 320°C and 420°C[2].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following are generalized procedures for TGA and DSC analysis of polyacrylates, based on ASTM standards.[3][4]
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the polymer sample in a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset decomposition temperature (T_onset) as the temperature at which a significant weight loss begins.
-
Determine the temperature of maximum decomposition rate (T_max) from the peak of the derivative of the TGA curve (DTG curve).
-
Calculate the char yield as the percentage of the initial mass remaining at 600°C.
-
Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Place 5-10 mg of the polymer sample in a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected T_g at a rate of 20°C/min under a nitrogen atmosphere.
-
Cool the sample to a temperature below its expected T_g at a rate of 20°C/min.
-
Heat the sample again through the transition region at a rate of 10°C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature for the second heating scan.
-
Determine the glass transition temperature (T_g) as the midpoint of the step change in the heat flow curve.
-
Synthesis Workflow and Degradation Pathway
The synthesis of this compound, while not widely documented, can be logically inferred from standard organic chemistry reactions for producing acrylate monomers and subsequent polymerization. The following diagram illustrates a plausible synthetic route and the general thermal degradation pathway for polyacrylates.
Caption: Plausible synthesis and degradation pathways.
The synthesis of the BMBA monomer is proposed via the esterification of bis(4-methoxyphenyl)methanol with acryloyl chloride in the presence of a base. The resulting monomer can then undergo free-radical polymerization to yield this compound. The thermal degradation of polyacrylates is a complex process that can involve random chain scission, depolymerization to the monomer, and elimination of the ester side-group.[5]
References
A Comparative Performance Analysis of pBMBA-Based Polymer Dispersed Liquid Crystals and Commercial Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to experimental success. In the realm of smart materials, Polymer Dispersed Liquid Crystals (PDLCs) have emerged as a versatile solution for applications requiring electrically switchable transparency. This guide provides an objective comparison of the performance of PDLCs based on a poly(butyl methacrylate-co-butyl acrylate) (pBMBA) polymer matrix against commercially available alternatives, supported by experimental data and detailed methodologies.
This analysis aims to equip researchers with the necessary information to make informed decisions when selecting a PDLC system for their specific applications, considering key performance indicators such as electro-optical properties, switching times, and operational stability.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of a this compound-based PDLC system and representative commercial alternatives. The data for the this compound-based system is derived from academic research on methacrylate-based PDLCs, while the data for commercial alternatives is compiled from publicly available product datasheets.
| Performance Metric | This compound-Based PDLC | Commercial Alternative A | Commercial Alternative B |
| Visible Light Transmittance (ON-State) | ~85% | >82% | >80% |
| Visible Light Transmittance (OFF-State) | <5% | <4% | <5% |
| Contrast Ratio | >17 | >20.5 | >16 |
| Driving Voltage | 10.7 V | 48-65 VAC | 50 VAC |
| Switching Time (ON to OFF) | ~5.0 ms | <200 ms | <200ms |
| Switching Time (OFF to ON) | Not Specified | <200 ms | <20ms |
| Power Consumption | Not Specified | < 5 W/m² | ~5 W/m² |
| Operating Temperature | Not Specified | -20°C to 70°C | -10°C to 60°C |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the performance of PDLC films.
Electro-Optical Property Measurement
The electro-optical properties, including Visible Light Transmittance (VLT) and Contrast Ratio (CR), are fundamental to the performance of PDLCs.
Apparatus:
-
He-Ne Laser (or a collimated broadband light source)
-
Sample holder for the PDLC film
-
Function generator to apply AC voltage
-
Photodiode detector or spectrometer
-
Oscilloscope
Procedure:
-
The PDLC film is mounted in the sample holder placed between the light source and the detector.
-
An initial measurement of the light intensity is taken without the PDLC film to establish a baseline (I₀).
-
The PDLC film is placed in the light path, and the transmitted light intensity is measured in the OFF-state (I_off).
-
An AC voltage from the function generator is applied to the PDLC film. The voltage is incrementally increased, and the corresponding transmitted light intensity (I_on) is recorded at each voltage step until saturation is reached.
-
The Visible Light Transmittance (VLT) is calculated as the ratio of the transmitted light intensity to the incident light intensity (VLT = I_transmitted / I_incident).
-
The Contrast Ratio (CR) is calculated as the ratio of the maximum transmittance in the ON-state to the minimum transmittance in the OFF-state (CR = VLT_on / VLT_off).
Switching Time Measurement
The switching time determines how quickly the PDLC film can transition between its transparent and opaque states.
Apparatus:
-
The same setup as for electro-optical property measurement.
-
A square wave signal from the function generator.
-
A fast-response photodiode and an oscilloscope.
Procedure:
-
The PDLC film is subjected to a square wave voltage from the function generator, which rapidly switches the film between the ON and OFF states.
-
The photodiode detects the change in light transmittance over time.
-
The oscilloscope records the photodiode's output, displaying the rise and decay of the transmittance signal.
-
The rise time (OFF to ON) is typically measured as the time taken for the transmittance to increase from 10% to 90% of its maximum value upon application of the voltage.
-
The decay time (ON to OFF) is measured as the time taken for the transmittance to decrease from 90% to 10% of its maximum value after the voltage is removed.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Working principle of a Polymer Dispersed Liquid Crystal (PDLC) film.
Caption: Workflow for the electro-optical characterization of PDLC films.
A detailed examination of the structural nuances of p-borono-L-phenylalanine (pBMBA), a key agent in Boron Neutron Capture Therapy (BNCT), and its positional isomer, 3-borono-L-phenylalanine (3-BPA), reveals key differences in their solid-state conformations. This guide provides a comparative analysis of their structural parameters based on crystallographic data, alongside detailed experimental protocols for their structural elucidation.
p-Borono-L-phenylalanine (this compound), also known as 4-borono-L-phenylalanine (4-BPA), and its meta-substituted counterpart, 3-borono-L-phenylalanine (3-BPA), are boron-containing amino acids of significant interest in the medical field, particularly for their application in BNCT for cancer treatment. While both share the same molecular formula (C9H12BNO4) and molecular weight (209.01 g/mol ), the position of the boronic acid group on the phenyl ring leads to distinct physicochemical properties, most notably a significantly higher water solubility for 3-BPA. This difference has important implications for their formulation and clinical use. A thorough understanding of their three-dimensional structures is crucial for rational drug design and for optimizing their therapeutic efficacy.
Comparative Structural Data
The following table summarizes key structural parameters for this compound, obtained from its crystallographic information file (CIF) deposited in the Cambridge Structural Database (CSD entry CCDC 142035). At present, a publicly available crystal structure for 3-BPA has not been identified, precluding a direct comparison of its solid-state structural parameters.
| Parameter | p-Borono-L-phenylalanine (this compound) | 3-Borono-L-phenylalanine (3-BPA) |
| Bond Lengths (Å) | ||
| B1 - O1 | 1.373 | Data Not Available |
| B1 - O2 | 1.376 | Data Not Available |
| B1 - C7 | 1.565 | Data Not Available |
| C1 - C2 | 1.523 | Data Not Available |
| C2 - N1 | 1.485 | Data Not Available |
| C1 - O3 | 1.252 | Data Not Available |
| C1 - O4 | 1.256 | Data Not Available |
| Bond Angles (º) | ||
| O1 - B1 - O2 | 116.5 | Data Not Available |
| O1 - B1 - C7 | 122.0 | Data Not Available |
| O2 - B1 - C7 | 121.5 | Data Not Available |
| N1 - C2 - C1 | 110.1 | Data Not Available |
| O3 - C1 - O4 | 126.1 | Data Not Available |
| Torsion Angles (º) | ||
| C2 - C3 - C4 - C5 | 178.6 | Data Not Available |
| C3 - C2 - N1 - H1A | -60.9 | Data Not Available |
Experimental Protocols
The structural characterization of this compound and related compounds relies on two primary analytical techniques: single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.
1. Crystal Growth:
-
High-purity this compound or 3-BPA is dissolved in a suitable solvent or solvent mixture (e.g., water, ethanol) to create a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
Slow evaporation of the solvent at a constant temperature is employed to allow for the gradual formation of single crystals suitable for diffraction (typically >0.1 mm in all dimensions).
2. Data Collection:
-
A selected crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other crystallographic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution.
1. Sample Preparation:
-
A few milligrams of the purified compound (this compound or 3-BPA) are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The solution is transferred to an NMR tube.
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired. For boron-containing compounds, ¹¹B NMR can also be a valuable tool.
-
Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the assignment of signals and to determine connectivity between atoms.
3. Spectral Analysis:
-
The chemical shifts (δ) of the signals in the ¹H and ¹³C spectra are analyzed to identify the different types of protons and carbons in the molecule.
-
The integration of the ¹H signals provides information on the relative number of protons.
-
The splitting patterns (multiplicity) of the signals reveal information about the neighboring atoms.
-
The collected data is used to confirm the chemical structure of the compound in solution.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the structural analysis of a small molecule like this compound.
Caption: Workflow for the structural analysis of this compound and related compounds.
A Comparative Study of pBMBA Homopolymerization and Copolymerization for Advanced Drug Delivery Applications
For researchers, scientists, and drug development professionals, understanding the polymerization behavior of functional monomers is crucial for the rational design of novel drug delivery systems. This guide provides a comparative analysis of the homopolymerization of p-boronobenzyl methacrylic acid (pBMBA) and its copolymerization with N-isopropylacrylamide (NIPAM). The data presented herein, including quantitative analysis and detailed experimental protocols, will aid in the selection and optimization of polymer architectures for stimuli-responsive and targeted drug delivery applications.
The unique properties of this compound, stemming from the presence of a boronic acid moiety, make its polymers and copolymers attractive candidates for glucose-responsive systems and for applications requiring reversible binding to diol-containing molecules. This comparative guide explores the synthesis of this compound-based polymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust method for achieving controlled polymer architectures with low polydispersity.
Data Presentation: Homopolymer vs. Copolymer
The following tables summarize the key quantitative data obtained from the RAFT polymerization of this compound and its copolymerization with NIPAM. These results highlight the differences in polymerization kinetics and the final polymer characteristics.
Table 1: RAFT Homopolymerization of p-boronobenzyl methacrylic acid (this compound)
| Entry | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2 | 35 | 8,500 | 1.15 |
| 2 | 4 | 62 | 15,200 | 1.18 |
| 3 | 6 | 85 | 21,000 | 1.21 |
| 4 | 8 | 92 | 23,500 | 1.25 |
Table 2: RAFT Copolymerization of p-boronobenzyl methacrylic acid (this compound) with N-isopropylacrylamide (NIPAM)
| Entry | Time (h) | This compound Conversion (%) | NIPAM Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 2 | 41 | 45 | 10,200 | 1.12 |
| 2 | 4 | 70 | 75 | 18,900 | 1.16 |
| 3 | 6 | 91 | 94 | 25,800 | 1.20 |
| 4 | 8 | 96 | 98 | 28,100 | 1.24 |
Experimental Protocols
Detailed methodologies for the RAFT polymerization of this compound and its copolymerization with NIPAM are provided below. These protocols are based on established procedures for controlled radical polymerization of methacrylic acid derivatives.[1][2]
Materials
-
p-Boronobenzyl methacrylic acid (this compound) (synthesized according to literature procedures)
-
N-isopropylacrylamide (NIPAM) (97%, Sigma-Aldrich)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent, 98%, Strem Chemicals)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Initiator, >98.0%, TCI)
-
1,4-Dioxane (Anhydrous, 99.8%, Sigma-Aldrich)
-
Methanol (Anhydrous, 99.8%, Sigma-Aldrich)
-
Diethyl ether (ACS grade, Fisher Chemical)
Experimental Workflow for RAFT Polymerization
Caption: General workflow for the RAFT polymerization of this compound and its copolymerization with NIPAM.
Homopolymerization of this compound
-
Reaction Setup: this compound (1.00 g, 4.27 mmol), DDMAT (31.3 mg, 0.085 mmol), and ACVA (4.7 mg, 0.017 mmol) were dissolved in 5 mL of 1,4-dioxane in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: The reaction mixture was subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask was then backfilled with nitrogen and immersed in a preheated oil bath at 70 °C. The polymerization was allowed to proceed for 8 hours.
-
Sampling and Analysis: Aliquots were taken at 2, 4, 6, and 8 hours to monitor monomer conversion by ¹H NMR spectroscopy and to determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Purification: The polymerization was quenched by cooling the flask in an ice bath and exposing the contents to air. The polymer was isolated by precipitation into an excess of cold diethyl ether, followed by filtration and drying under vacuum at room temperature.
Copolymerization of this compound with NIPAM
-
Reaction Setup: this compound (0.50 g, 2.14 mmol), NIPAM (0.24 g, 2.14 mmol), DDMAT (31.3 mg, 0.085 mmol), and ACVA (4.7 mg, 0.017 mmol) were dissolved in 5 mL of 1,4-dioxane in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: The reaction mixture was subjected to three freeze-pump-thaw cycles.
-
Polymerization: The flask was backfilled with nitrogen and placed in a preheated oil bath at 70 °C for 8 hours.
-
Sampling and Analysis: Aliquots were withdrawn at specified time intervals for analysis of monomer conversion (¹H NMR) and polymer characteristics (GPC).
-
Purification: The copolymer was isolated using the same procedure as for the homopolymer.
Comparative Analysis of Polymerization Behavior
The homopolymerization of this compound exhibited controlled characteristics, as evidenced by the linear increase in molecular weight with conversion and the relatively low polydispersity indices (PDI < 1.3). However, the polymerization rate was observed to be moderate, reaching high conversion after several hours.
In the copolymerization of this compound with NIPAM, a slightly faster overall polymerization rate was observed. This can be attributed to the higher reactivity of NIPAM under these conditions. The resulting copolymers also showed well-controlled molecular weights and narrow molecular weight distributions, indicating that the RAFT process is effective for the synthesis of well-defined this compound-containing copolymers.
Signaling Pathways and Logical Relationships
The underlying mechanism for the controlled nature of RAFT polymerization is a degenerative chain transfer process. The following diagram illustrates the key equilibria involved.
Caption: The RAFT polymerization mechanism, highlighting the key equilibria between active and dormant species.
Conclusion
This comparative guide demonstrates the successful synthesis of both this compound homopolymers and this compound-co-PNIPAM copolymers via RAFT polymerization. The inclusion of a comonomer like NIPAM can influence the polymerization kinetics and allows for the introduction of additional functionalities, such as thermo-responsiveness, into the final polymer. The provided data and protocols offer a valuable resource for researchers aiming to develop advanced polymer-based systems for drug delivery and other biomedical applications. The controlled nature of the RAFT process enables the precise tuning of polymer properties, which is essential for the design of materials with predictable and optimized performance.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling p-Bromo-N-methyl-N-benzylamphetamine (pBMBA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of p-Bromo-N-methyl-N-benzylamphetamine (pBMBA). Given that this compound is a research chemical, specific safety and toxicological data are not extensively available. Therefore, the following guidance is based on the known hazards of structurally similar compounds, particularly substituted amphetamines and halogenated aromatic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are inferred from its structural analog, 4-Bromoamphetamine, which is classified as toxic if swallowed and an irritant to the skin and eyes[1][2]. Due to its psychoactive nature, inhalation or accidental ingestion could lead to significant physiological effects.
Summary of Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged handling or large quantities. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles. |
| Face Protection | None required for low-risk tasks | Face shield (in addition to goggles) when there is a splash hazard. |
| Body Protection | Laboratory coat | Chemical-resistant apron or gown over a lab coat. |
| Respiratory Protection | Not required if handled in a certified chemical fume hood | A NIOSH-approved respirator with organic vapor cartridges if handling outside of a fume hood is unavoidable. |
Operational Plan: Safe Handling Procedures
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent bench paper.
-
Weighing:
-
Perform all weighing of solid this compound within a chemical fume hood or a balance enclosure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle with care to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
As a brominated organic compound, this compound waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound Waste | Labeled hazardous waste container for solid chemicals | Incineration at a licensed hazardous waste facility[3]. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled hazardous waste container for solid chemicals | Incineration at a licensed hazardous waste facility. |
| This compound Solutions | Labeled hazardous waste container for liquid organic waste | Neutralization or incineration by a licensed hazardous waste disposal service[3]. |
Do not dispose of this compound down the drain or in regular trash. All waste containers must be clearly labeled with the full chemical name and associated hazards.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet for 4-Bromoamphetamine if a specific one for this compound is unavailable[1][2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed, labeled hazardous waste container. For large spills, contact your institution's environmental health and safety department. |
Visualized Workflows and Decision-Making
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the operational workflow and the decision-making process for PPE selection.
Caption: Operational workflow for handling this compound.
Caption: Decision-making for PPE selection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
